5-Cyano-1H-indole-2-boronic acid
Description
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Properties
IUPAC Name |
(5-cyano-1H-indol-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BN2O2/c11-5-6-1-2-8-7(3-6)4-9(12-8)10(13)14/h1-4,12-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALSJXICMYXRMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)C=CC(=C2)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648596 | |
| Record name | (5-Cyano-1H-indol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871329-64-5 | |
| Record name | (5-Cyano-1H-indol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Cyano-1H-indole-2-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of 5-Cyano-1H-indole-2-boronic acid, a valuable building block in medicinal chemistry and organic synthesis. The procedures outlined are based on established methodologies, focusing on a multi-step pathway starting from the commercially available precursor, 5-bromoindole.
Introduction
This compound (CAS No. 871329-64-5) is a bifunctional molecule featuring a nucleophilic indole core, a versatile cyano group, and a boronic acid moiety amenable to various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its N-protected intermediate, 1-Boc-5-cyano-1H-indole-2-boronic acid, is a key building block for creating complex molecules, particularly in the development of pharmaceuticals for cancer and neurological disorders.[1] The synthetic route involves the conversion of 5-bromoindole to 5-cyanoindole, protection of the indole nitrogen, and a subsequent directed lithiation-borylation at the C2 position.
Overall Synthetic Pathway
The synthesis of this compound is typically achieved through a three-step sequence starting from 5-bromoindole:
-
Cyanation: A Rosenmund-von Braun reaction to convert 5-bromoindole into 5-cyanoindole.
-
N-Protection: Protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group to facilitate regioselective C2-lithiation.
-
Lithiation-Borylation: Directed ortho-metalation at the C2 position followed by quenching with a borate ester and subsequent hydrolysis to yield the target boronic acid.
Experimental Protocols
Step 1: Synthesis of 5-Cyanoindole from 5-Bromoindole (Rosenmund-von Braun Reaction)
This protocol is adapted from procedures utilizing cuprous cyanide in a high-boiling polar aprotic solvent.[2][3]
Materials:
-
5-Bromoindole (19.6 g, 0.1 mol)
-
Cuprous Cyanide (CuCN) (9.5 g, 0.106 mol)
-
N-methylpyrrolidine (NMP) (200 mL)
-
Aqueous Ammonia (e.g., 28-30%) (20 mL)
-
n-Hexane
-
Deionized Water
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromoindole (19.6 g) and N-methylpyrrolidine (200 mL).
-
Stir the mixture to dissolve the starting material, then add cuprous cyanide (9.5 g).
-
Heat the reaction mixture to reflux (approximately 85°C) under an inert atmosphere (e.g., Nitrogen or Argon).[2]
-
Maintain the reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add aqueous ammonia (20 mL) to the stirred mixture to quench excess cyanide and dissolve copper salts.
-
Extract the product with n-hexane (2 x 30 mL).[2]
-
Combine the organic layers and concentrate the solvent under reduced pressure.
-
The crude product can be crystallized by cooling in a refrigerator for several hours.
-
Collect the solid product by suction filtration, wash with cold n-hexane, and dry to yield 5-Cyanoindole.
Step 2: N-Protection of 5-Cyanoindole
This procedure involves the protection of the indole nitrogen with a Boc group, a critical step to direct the subsequent lithiation to the C2 position.
Materials:
-
5-Cyanoindole (14.2 g, 0.1 mol)
-
Di-tert-butyl dicarbonate (Boc₂O) (24.0 g, 0.11 mol)
-
4-(Dimethylamino)pyridine (DMAP) (1.22 g, 0.01 mol)
-
Tetrahydrofuran (THF), anhydrous (200 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
Dissolve 5-cyanoindole (14.2 g) in anhydrous THF (200 mL) in a round-bottomed flask under an inert atmosphere.
-
Add DMAP (1.22 g) and Boc₂O (24.0 g) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring for completion by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude N-Boc-5-cyanoindole, which can often be used in the next step without further purification.
Step 3: Synthesis of this compound via Lithiation-Borylation
This protocol, adapted from a patented procedure, describes the regioselective formation of the boronic acid at the C2 position of the indole ring.[4]
Materials:
-
N-Boc-5-cyanoindole (e.g., 0.1 mol)
-
Tetrahydrofuran (THF), anhydrous
-
Triisopropyl borate (1.2 eq)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 eq)
-
Hydrochloric acid (HCl), 2N
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 50 mL round-bottomed flask under a nitrogen atmosphere, dissolve the N-Boc-5-cyanoindole in anhydrous THF.
-
Add triisopropyl borate at room temperature.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add the LDA solution dropwise over 20 minutes, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 2 hours.
-
Neutralize the reaction medium by carefully adding 2N HCl.
-
Extract the mixture with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude product is typically a mixture of N-Boc-5-cyanoindole-2-boronic acid and its deprotected analogue, this compound.[4] The Boc group can be fully removed by treating the crude mixture with a stronger acid (e.g., trifluoroacetic acid in dichloromethane) or by adjusting the conditions of the initial acidic workup if desired. Purification is typically achieved by column chromatography.
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Quantitative Data Summary
The following table summarizes reported yields for the key steps in the synthesis.
| Reaction Step | Starting Material | Product | Reported Yield | Reference(s) |
| Synthesis of 5-Bromoindole | Indole | 5-Bromoindole | 61% (overall) | [5][6] |
| Cyanation (Rosenmund-von Braun) | 5-Bromoindole | 5-Cyanoindole | up to 98.6% | [3][7] |
| Lithiation-Borylation & Workup | N-Boc-5-cyanoindole | Mixture of Boc/de-Boc boronic acid | Not explicitly stated, but a specific mass is reported from an undefined amount of starting material.[4] | [4] |
Note: The yield for the final lithiation-borylation step is not clearly defined as a percentage in the available literature, which reports the isolation of a specific mass of a product mixture.[4] Yields for N-protection are typically high but can vary based on specific conditions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. CN103864663A - Simple synthesis method of important pharmaceutical and chemical intermediate 5-cyano indole - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of 5-Bromo Indole [designer-drug.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
A Technical Guide to the Physicochemical Properties of 5-Cyano-1H-indole-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyano-1H-indole-2-boronic acid is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science. Its unique structure, featuring an indole scaffold, a cyano group, and a boronic acid moiety, makes it a valuable building block for the synthesis of a diverse range of biologically active molecules and functional materials.[1][2][3] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthetic pathway.
Core Physicochemical Properties
| Property | This compound | (1-(tert-Butoxycarbonyl)-5-cyano-1H-indol-2-yl)boronic acid |
| CAS Number | 8729-64-5[2][3] | 475102-15-9[4] |
| Molecular Formula | C₉H₇BN₂O₂[2][3][5] | C₁₄H₁₅BN₂O₄[4] |
| Molecular Weight | 185.98 g/mol [2][3][5] | 286.09 g/mol [4] |
| Appearance | Yellow solid[2][3] | White to yellow solid[6] or Brown or tan powder[4] |
| Melting Point | Data not available | ~135-140 °C[6] |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Soluble in some organic solvents, such as dimethyl sulfoxide and dichloromethane.[6] |
| pKa | Data not available | Data not available |
| logP | Data not available | Data not available |
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of boronic acids, which can be applied to this compound.
Determination of pKa (Potentiometric Titration)
The acidity constant (pKa) of a boronic acid is a critical parameter that influences its interaction with biological targets and its solubility. Potentiometric titration is a common and reliable method for its determination.
Materials:
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free
-
Potassium chloride (KCl)
-
Deionized water
-
pH meter with a glass electrode
-
Stir plate and stir bar
-
Burette
Protocol:
-
Solution Preparation: Prepare an aqueous solution of this compound at a known concentration (e.g., 1-5 mM) in deionized water. To maintain a constant ionic strength, add KCl to a final concentration of 0.1 M.
-
Titration Setup: Calibrate the pH meter using standard buffer solutions. Place a known volume of the boronic acid solution in a beaker with a stir bar and immerse the pH electrode.
-
Titration: Titrate the solution with the standardized NaOH solution, adding small increments of the titrant and recording the pH after each addition.
-
Data Analysis: Plot the pH values against the volume of NaOH added. The pKa can be determined from the titration curve as the pH at the half-equivalence point. More accurate values can be obtained by fitting the data to the Henderson-Hasselbalch equation or using specialized software.
Determination of logP (Shake-Flask Method)
The partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug development. The shake-flask method is the traditional and most widely accepted technique for logP determination.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Separatory funnel or centrifuge tubes
-
Shaker or vortex mixer
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Protocol:
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate. For ionizable compounds, use a buffer (e.g., pH 7.4) for the aqueous phase.
-
Partitioning: Accurately weigh a small amount of this compound and dissolve it in one of the phases. Add a known volume of this solution to a known volume of the other phase in a separatory funnel or tube.
-
Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation may be required to break up any emulsions.
-
Concentration Measurement: Carefully separate the two phases and determine the concentration of the solute in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Synthesis Workflow
The following diagram illustrates a common synthetic route for the preparation of this compound, starting from 1-Boc-5-cyanoindole.
Conclusion
This compound is a compound of significant interest with broad potential applications. While a complete experimental profile of its physicochemical properties is not yet fully documented in publicly accessible literature, standardized methodologies are available for their determination. The protocols and information provided in this guide offer a foundational resource for researchers and scientists working with this compound, facilitating its further investigation and application in drug discovery and materials science.
References
An In-depth Technical Guide to 5-Cyano-1H-indole-2-boronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyano-1H-indole-2-boronic acid is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring an indole scaffold, a cyano group, and a boronic acid moiety, makes it a versatile building block for the creation of complex molecules with diverse biological activities. The indole ring is a privileged structure in numerous pharmaceuticals, the boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, and the cyano group offers a site for further chemical modification.
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its application in the development of therapeutic agents. Notably, this compound serves as a crucial intermediate in the synthesis of clinical candidates such as selective androgen receptor modulators (SARMs), highlighting its importance in modern drug discovery.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 871329-64-5 | [1][2] |
| Molecular Formula | C₉H₇BN₂O₂ | [1] |
| Molecular Weight | 185.98 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Purity | ≥96% | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
| Solubility | Soluble in organic solvents like DMSO | [3] |
| Melting Point | Data not available for the free acid. The related 1-Boc protected version melts at approximately 135-140 °C. | [3] |
Chemical Structure:
Figure 1: 2D Structure of this compound. Source: PubChem CID 25067270[4]
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable precursor for a range of applications, primarily driven by its utility in forming carbon-carbon bonds.
-
Drug Development : This compound is a key building block for synthesizing pharmaceutical agents.[1] Its derivatives are explored as targeted therapies in oncology due to their potential to inhibit specific enzymes.[1] A prominent example is its use in the synthesis of GSK2881078 , a nonsteroidal selective androgen receptor modulator (SARM) investigated for conditions involving muscle weakness and wasting.[5][6]
-
Organic Synthesis : It is extensively used in Suzuki-Miyaura cross-coupling reactions to introduce the 5-cyanoindole moiety into larger, more complex molecules.[7] The boronic acid functionality allows for the creation of biaryl structures, which are common motifs in biologically active compounds.
-
Fluorescent Probes and Sensors : The indole scaffold is inherently fluorescent. Modification via the boronic acid and cyano groups allows for the development of novel fluorescent probes and sensors for bioimaging and diagnostics.[1][8]
-
Material Science : It can be used to modify polymers, creating new materials with enhanced properties such as improved conductivity.[1]
-
Bioconjugation : The compound facilitates the attachment of biomolecules to surfaces or other molecules, which is crucial for developing advanced diagnostics and therapeutics.[1]
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of this compound are provided below. These protocols are based on established chemical literature and should be performed by trained personnel in a suitable laboratory setting.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis starting from a Boc-protected 5-cyanoindole derivative, which is a common strategy for functionalizing the indole ring.
Materials:
-
N-Boc-5-cyanoindole
-
Triisopropyl borate
-
Lithium diisopropylamide (LDA) solution
-
Tetrahydrofuran (THF), anhydrous
-
Cyclohexane
-
2N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and cooling bath
Procedure:
-
In a 50 mL round-bottomed flask under a nitrogen atmosphere, dissolve the N-Boc-5-cyanoindole derivative in anhydrous THF.
-
Add triisopropyl borate to the solution at room temperature.
-
Cool the mixture to 0°C using an ice bath.
-
Over a period of 20 minutes, add the LDA solution dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Stir the mixture at 0°C for an additional 2 hours.
-
Quench the reaction by carefully neutralizing the medium with 2N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain a crude product.[9] This product is often a mixture of N-Boc-5-cyanoindole-2-boronic acid and its deprotected analogue, which can be used in subsequent steps without further purification or purified by chromatography if necessary.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general method for using this compound to synthesize a biaryl compound, a key step in building molecules like GSK2881078.
Materials:
-
This compound
-
An appropriate aryl halide or triflate (e.g., a substituted bromo- or iodo-pyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
A suitable ligand if required (e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, or Na₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, DMF/water, or toluene/ethanol/water)
-
Schlenk tube or microwave vial
Procedure:
-
To an oven-dried Schlenk tube or microwave vial, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the ligand (if used).
-
Add the base (2.0-3.0 equivalents).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Seal the vessel and heat the reaction mixture with vigorous stirring. Typical reaction temperatures range from 80°C to 120°C. The reaction can be performed using conventional heating or a microwave reactor for accelerated reaction times.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel to yield the desired biaryl product.[10][11]
Mechanism of Action & Signaling Pathway
As a building block, this compound itself does not have a direct biological mechanism of action. However, the compounds synthesized from it do. A prime example, GSK2881078, is a Selective Androgen Receptor Modulator (SARM).
SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the Androgen Receptor (AR). The AR is a nuclear receptor that, upon binding to androgens like testosterone, translocates to the nucleus and regulates gene expression. In tissues like muscle and bone, this leads to anabolic effects (e.g., increased muscle mass and bone density). In other tissues, such as the prostate and skin, it can lead to undesirable androgenic side effects.
GSK2881078 is designed to bind to the AR and induce a specific conformational change.[12] This altered conformation allows for the recruitment of tissue-specific coactivator proteins in anabolic tissues (like muscle) while failing to recruit or even recruiting corepressor proteins in androgenic tissues (like the prostate).[13] This differential gene regulation is the basis of its selectivity.
Conclusion
This compound is a pivotal chemical intermediate with significant utility in the synthesis of high-value molecules for the pharmaceutical and material science industries. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable route to complex indole-containing compounds. The successful application of this building block in the development of clinical candidates like GSK2881078 underscores its importance and potential for future drug discovery programs. The protocols and data presented in this guide offer a foundational resource for researchers aiming to leverage the unique chemical properties of this versatile compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSK2881078 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GSK2881078, a SARM, Produces Dose-Dependent Increases in Lean Mass in Healthy Older Men and Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound 871329-64-5 [ruichubio.com]
- 8. Structure and Plasticity of Indoleamine 2,3-Dioxygenase 1 (IDO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety, pharmacokinetics and pharmacological effects of the selective androgen receptor modulator, GSK2881078, in healthy men and postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CAS References | CAS [cas.org]
- 11. scbt.com [scbt.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
Commercial Availability and Technical Applications of 5-Cyano-1H-indole-2-boronic Acid: A Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 5-Cyano-1H-indole-2-boronic acid, a key building block for researchers, scientists, and drug development professionals. This document outlines its commercial availability, physicochemical properties, and applications in synthetic chemistry and cancer research, with a focus on its role in targeting critical signaling pathways.
Commercial Availability
This compound and its N-Boc protected form are commercially available from a variety of suppliers. These compounds are crucial for researchers engaged in drug discovery and organic synthesis. The following tables summarize the key information for both the unprotected and N-Boc protected forms.
Table 1: Commercial Availability of this compound
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Appearance | Storage Conditions |
| Chem-Impex | 871329-64-5 | C₉H₇BN₂O₂ | 185.98 | ≥ 96% (Assay) | Yellow solid | 0-8°C |
| ChemicalBook | 871329-64-5 | C₉H₇BN₂O₂ | 185.98 | - | - | - |
| CymitQuimica | 871329-64-5 | - | 185.9751 | - | - | - |
Table 2: Commercial Availability of 1-Boc-5-cyano-1H-indole-2-boronic acid
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Appearance | Storage Conditions |
| Chem-Impex | 475102-15-9 | C₁₄H₁₅BN₂O₄ | 286.09 | ≥ 95% (HPLC) | Brown or tan powder | 0-8°C |
| ChemShuttle | 475102-15-9 | C₁₄H₁₅BN₂O₄ | 286.096 | 95% | - | 2-8°C |
Physicochemical Properties and Spectral Data
Synthesis and Experimental Protocols
General Synthesis of this compound
A general method for the synthesis of this compound starts from 1-BOC-5-cyanoindole.[3] The indole derivative is dissolved in tetrahydrofuran (THF) in a round-bottomed flask under a nitrogen atmosphere. Triisopropyl borate is added at room temperature. The mixture is then cooled to 0°C, and lithium diisopropylamide (LDA) is added dropwise over 20 minutes. The reaction is stirred at 0°C for 2 hours. Following this, the reaction is neutralized with 2N HCl and extracted with ethyl acetate. After drying and evaporation of the solvent, the resulting product is a mixture of N-Boc-5-cyanoindole-2-boronic acid and its deprotected analogue, this compound.[3]
Caption: Synthetic workflow for this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
Indole-2-boronic acids are valuable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[4] This reaction is a powerful tool for the synthesis of complex organic molecules.[4]
Detailed Protocol for Suzuki-Miyaura Coupling:
This protocol is adapted from established procedures for similar indole boronic acids.[5]
Materials:
-
This compound (1.0 equivalent)
-
Aryl halide (e.g., aryl bromide or iodide) (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or sealable reaction vessel
Procedure:
-
To a Schlenk flask, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system to the reaction mixture via syringe.
-
Seal the vessel and heat the mixture to 80-120°C with vigorous stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Applications in Drug Discovery and Cancer Research
Indole derivatives are a significant class of compounds in medicinal chemistry due to their wide range of biological activities.[6] They are known to be potent anti-cancer agents that can modulate multiple cellular signaling pathways.[7]
Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[6] Dysregulation of this pathway is a common feature in many types of cancer.[8] Indole compounds, such as indole-3-carbinol (I3C) and its derivatives, have been shown to effectively inhibit the PI3K/Akt/mTOR signaling pathway.[3][7] This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.
The cyano group on the indole scaffold can enhance the biological activity and provides a handle for further chemical modifications, making this compound a valuable starting material for the development of novel cancer therapeutics.
Conclusion
This compound is a commercially available and versatile building block with significant applications in organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the construction of diverse molecular libraries. Furthermore, the potential for its derivatives to target key cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway, underscores its importance in the development of next-generation therapeutics. This guide provides a foundational resource for researchers looking to leverage the properties of this important chemical entity.
References
- 1. fishersci.ie [fishersci.ie]
- 2. This compound(871329-64-5) 1H NMR spectrum [chemicalbook.com]
- 3. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of Indole-2-Boronic Acids in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Indole-2-boronic acids have emerged as indispensable building blocks in medicinal chemistry, offering a versatile platform for the synthesis of complex heterocyclic compounds with significant therapeutic potential. Their unique chemical architecture, featuring a reactive boronic acid moiety at the 2-position of the indole scaffold, facilitates a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the facile introduction of diverse aryl and heteroaryl substituents, paving the way for the construction of vast and structurally diverse small molecule libraries essential for modern drug discovery programs. This technical guide provides a comprehensive review of indole-2-boronic acids, detailing their synthesis, applications, and the biological significance of their derivatives, supported by quantitative data, explicit experimental protocols, and detailed pathway and workflow visualizations.
Synthesis of Indole-2-Boronic Acids
The preparation of indole-2-boronic acids can be achieved through several synthetic strategies, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials. Key methodologies include the direct borylation of indoles via C-H activation, the Miyaura borylation of haloindoles, and the trapping of indolyl-lithium species with borate esters.[1][2]
Table 1: Synthesis of 2-Arylindoles via Suzuki-Miyaura Coupling
| Entry | Haloindole | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloro-1-methylindole | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | [3] |
| 2 | 2-Bromoindole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 88 | [3] |
| 3 | 2-Iodo-1H-indole | 3-Tolylboronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ | DMF | 110 | 8 | 92 | [3] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-indole-2-boronic acid [4]
-
In a reaction vessel under a nitrogen atmosphere, combine 1-Boc-indole (0.201 mol), triisopropyl borate (0.302 mol), and tetrahydrofuran (500 mL).
-
Cool the mixture to 0°C with stirring.
-
Slowly add 2 mol/L of lithium diisopropylamide (LDA) (0.241 mol) dropwise.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, adjust the pH to 7 with dilute HCl.
-
Perform suction filtration and separate the filtrate, retaining the organic phase.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethyl acetate to yield off-white solid N-Boc-indole-2-boronic acid.
Protocol 2: General Procedure for Miyaura Borylation of a Haloindole [5]
-
To a Schlenk flask or sealed tube under an inert atmosphere, add the haloindole (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol), and potassium acetate (3.0 mmol).
-
Add anhydrous, degassed solvent (5 mL) via syringe.
-
Seal the vessel and stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired indolylboronic acid pinacol ester.
Protocol 3: General Procedure for Iridium-Catalyzed C-H Borylation of an Indole [5]
-
In a glovebox or under an inert atmosphere, add the iridium catalyst (e.g., [Ir(COD)OMe]₂, 0.015 mmol) and ligand (e.g., dtbpy, 0.03 mmol) to a reaction vessel.
-
Add anhydrous, degassed solvent (2 mL) and stir for 10-15 minutes to allow for pre-formation of the active catalyst.
-
To this solution, add the indole substrate (1.0 mmol) and the borylating agent (e.g., B₂pin₂, 1.5 mmol).
-
Add additional solvent to reach the final reaction volume (total 5 mL).
-
Seal the vessel and heat the reaction mixture with stirring at the appropriate temperature (e.g., 80 °C) for the required time (e.g., 16 hours).
-
Monitor the reaction progress by GC-MS or ¹H NMR of an aliquot.
-
Once the reaction is complete, cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure indolylboronic acid pinacol ester.
Applications in Medicinal Chemistry
The true value of indole-2-boronic acids lies in their application as precursors to biologically active molecules, particularly in the realm of oncology and endocrinology.
Kinase Inhibitors
A significant application of indole-2-boronic acids is in the synthesis of potent kinase inhibitors. For instance, (7-Bromo-1H-indol-2-yl)boronic acid serves as a key starting material for the synthesis of 9H-pyrimido[4,5-b]indole derivatives, which have demonstrated potent dual inhibitory activity against Rearranged during transfection (RET) and Tropomyosin receptor kinase A (TRKA). Aberrant signaling through these receptor tyrosine kinases is implicated in the progression of various cancers.
Table 2: Efficacy of Pyrimido[4,5-b]indole Derivatives as Kinase Inhibitors
| Compound | RET IC₅₀ (nM) | TRKA IC₅₀ (nM) |
| 1 | 3.2 | 5.8 |
| 2 | 1.5 | 2.1 |
| 3 | 4.6 | 7.3 |
The therapeutic rationale for targeting these kinases is to disrupt key signaling pathways involved in cancer cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways.
Selective Androgen Receptor Modulators (SARMs)
The indole scaffold has also been explored for the development of novel Selective Androgen Receptor Modulators (SARMs).[6][7][8] SARMs are a class of therapeutic compounds that have similar anabolic properties to anabolic steroids but with reduced androgenic (producing male characteristics) properties. While a specific marketed SARM has not been definitively linked to an indole-2-boronic acid precursor, the synthesis of related structures highlights their potential in this area.[6][8] For instance, the core of GSK2881078, a known SARM, features a substituted indole moiety.[6]
Drug Discovery Workflow
Indole-2-boronic acids are integral to the early stages of the drug discovery pipeline, from hit identification to lead optimization. Their utility in rapidly generating diverse chemical libraries through parallel synthesis and Suzuki-Miyaura coupling accelerates the identification of promising new chemical entities.
Conclusion
Indole-2-boronic acids represent a cornerstone of modern medicinal chemistry, providing a robust and versatile entry point for the synthesis of a vast array of biologically active indole derivatives. Their application in the construction of potent kinase inhibitors and their potential in the development of novel SARMs underscore their importance in the ongoing quest for new and effective therapeutics. The synthetic accessibility and the potential for diverse functionalization ensure that indole-2-boronic acids will remain a key component in the drug discovery toolbox for the foreseeable future. Further exploration of their applications in the synthesis of other classes of biologically active molecules is a promising avenue for future research.
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Selective androgen receptor modulators: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 5-Cyano-1H-indole-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information, handling protocols, and key experimental methodologies for 5-Cyano-1H-indole-2-boronic acid. The content is intended to support laboratory research and drug development activities by consolidating essential technical data and procedural knowledge.
Compound Identification and Properties
This compound is a versatile intermediate in organic synthesis, valued for its role in constructing complex molecular architectures, particularly in the development of therapeutic agents and functional materials.[1]
| Property | Value | Reference |
| CAS Number | 871329-64-5 | [1][2] |
| Molecular Formula | C₉H₇BN₂O₂ | [1][2] |
| Molecular Weight | 185.98 g/mol | [1][2] |
| Appearance | Yellow solid | [1] |
| Purity | ≥ 96% (Assay) | [1] |
| Storage Conditions | 0-8°C | [1] |
| Melting Point | Data not consistently available. Consult supplier-specific documentation. | |
| Solubility | Information not widely available. Boronic acids, in general, exhibit low solubility in water but are soluble in some organic solvents.[3] |
Safety and Handling
Hazard Classification (Anticipated)
Based on analogs, this compound is likely classified as:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[5]
-
Skin Irritation (Category 2) : Causes skin irritation.[5]
-
Eye Irritation (Category 2A) : Causes serious eye irritation.[5]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.[5]
Precautionary Measures and Personal Protective Equipment (PPE)
| Precaution | Description |
| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood. |
| Eye Protection | Wear chemical safety goggles or a face shield. |
| Hand Protection | Wear compatible chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Wear a laboratory coat and appropriate protective clothing. |
| Respiratory Protection | If dusts are generated, use a NIOSH-approved respirator with a particulate filter.[4] |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Experimental Protocols
Synthesis of this compound
A common route to indole-2-boronic acids involves the lithiation of an N-protected indole followed by reaction with a trialkyl borate and subsequent deprotection. The following is a general procedure based on the synthesis of the N-Boc analog.[2]
Step 1: Synthesis of N-Boc-5-cyanoindole-2-boronic acid [2]
-
In a round-bottomed flask under a nitrogen atmosphere, dissolve 1-Boc-5-cyanoindole in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add triisopropyl borate at room temperature.
-
Slowly add a solution of lithium diisopropylamide (LDA) dropwise over 20 minutes, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 2 hours.
-
Quench the reaction by neutralizing with 2N HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a mixture containing N-Boc-5-cyanoindole-2-boronic acid.
Step 2: Deprotection to this compound
The Boc protecting group can be removed under acidic conditions. A general procedure is as follows:
-
Dissolve the crude N-Boc-5-cyanoindole-2-boronic acid in a suitable solvent such as dichloromethane or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a valuable substrate for Suzuki-Miyaura cross-coupling reactions to form C-C bonds, particularly for the synthesis of biaryl compounds.[6][7]
General Protocol:
-
To a reaction vessel, add this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., Na₂CO₃, K₃PO₄, 2-3 equivalents).[8][9]
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add a degassed solvent system (e.g., dioxane/water, DMF, or toluene).[9]
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the reaction is complete (monitor by TLC or LC-MS).[8]
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role in Biological Signaling Pathways
Boronic acids are recognized for their ability to interact with and inhibit various enzymes, making them valuable tools in drug discovery and chemical biology.[1] Derivatives of this compound are investigated for their potential to modulate key signaling pathways involved in cancer and infectious diseases.
Inhibition of the 26S Proteasome
Boronic acid-containing compounds, most notably the FDA-approved drug Bortezomib, are potent inhibitors of the 26S proteasome.[10][11] This large protein complex is responsible for degrading ubiquitinated proteins, which plays a critical role in regulating cell cycle, apoptosis, and NF-κB signaling.[11][12] Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors and cell cycle inhibitors, ultimately inducing cell death in cancer cells.[10][12] The boronic acid moiety reversibly binds to the active site threonine residue in the β5 subunit of the proteasome, blocking its chymotrypsin-like activity.[11][13]
Caption: Mechanism of proteasome inhibition by boronic acids.
Inhibition of β-Lactamases
Boronic acids act as transition-state analog inhibitors of serine-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[14][15] The boron atom mimics the electrophilic carbonyl carbon of the β-lactam ring.[14] It forms a reversible covalent adduct with the catalytic serine residue in the enzyme's active site, effectively blocking the hydrolysis of antibiotics like penicillin and cephalosporins.[16][17]
Caption: Inhibition of serine β-lactamase by a boronic acid inhibitor.
Inhibition of Rho GTPase Signaling
The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton and are implicated in cancer cell migration and proliferation.[18][19] Phenylboronic acid has been shown to inhibit the activity of these GTPases in metastatic prostate cancer cells.[19][20] Rho GTPases cycle between an active GTP-bound state and an inactive GDP-bound state. Inhibiting their function can disrupt downstream signaling pathways, such as the ROCK pathway, leading to reduced cell motility and invasion.[19]
Caption: Potential inhibition of the Rho GTPase signaling pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. d-nb.info [d-nb.info]
- 4. fishersci.ca [fishersci.ca]
- 5. fishersci.be [fishersci.be]
- 6. chemimpex.com [chemimpex.com]
- 7. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Action of Proteasome Inhibitors and Deacetylase Inhibitors and the Biological Basis of Synergy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. journals.asm.org [journals.asm.org]
- 17. The inhibition of class C beta-lactamases by boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Approaches of targeting Rho GTPases in cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 5-Cyano-1H-indole-2-boronic acid: Properties, Synthesis, and Applications in Drug Discovery
This technical guide provides an in-depth overview of 5-Cyano-1H-indole-2-boronic acid, a versatile heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The document details its physicochemical properties, provides experimental protocols for its synthesis, and explores its applications, particularly as a building block in the development of pharmacologically active agents.
Core Properties and Specifications
This compound is a yellow solid compound valued in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring an indole scaffold with a cyano group at the 5-position and a boronic acid at the 2-position, makes it a key intermediate for creating more complex molecules. The boronic acid functional group is particularly useful for participating in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[3][4][5] The cyano group enhances the molecule's reactivity and allows for diverse applications in synthesizing biologically active compounds, including enzyme inhibitors and fluorescent probes for bioimaging.[1]
| Property | Data | Reference |
| Molecular Formula | C₉H₇BN₂O₂ | [1][2][6] |
| Molecular Weight | 185.98 g/mol | [1][2][6] |
| CAS Number | 871329-64-5 | [1][6] |
| Appearance | Yellow solid | [1][2] |
| Purity | ≥ 96% | [1] |
| Storage Conditions | 0-8°C | [1][2] |
| PubChem ID | 25067270 | [1][2] |
| MDL Number | MFCD06798223 | [1][2] |
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved from its N-Boc protected precursor, 1-Boc-5-cyanoindole. The following protocol is based on established laboratory methods.[6]
This two-step process involves the borylation of the protected indole followed by the removal of the Boc protecting group.
Step 1: Synthesis of N-Boc-5-cyanoindole-2-boronic acid [6]
-
Materials:
-
1-Boc-5-cyanoindole
-
Tetrahydrofuran (THF)
-
Triisopropyl borate
-
Lithium diisopropylamide (LDA)
-
Cyclohexane
-
2N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
Introduce the starting indole derivative (1-Boc-5-cyanoindole) dissolved in THF into a 50 ml round-bottomed flask under a nitrogen atmosphere.
-
Add triisopropyl borate to the flask at room temperature.
-
Cool the mixture to 0°C.
-
Over a period of 20 minutes, add LDA dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Stir the mixture at 0°C for 2 hours.
-
Neutralize the reaction by adding 2N HCl.
-
Perform an extraction using ethyl acetate.
-
Dry the organic phase and evaporate the solvent to yield a brown foam. This product is a mixture of N-Boc-5-cyanoindole-2-boronic acid and its deprotected analogue, this compound.
-
Step 2: Deprotection (Implicit)
The protocol notes that the resulting product is a mixture containing the desired Boc-free analogue.[6] For applications requiring the pure deprotected compound, a subsequent purification step or a dedicated deprotection step (e.g., using a stronger acid like trifluoroacetic acid) would be necessary. The crude product from Step 1 is often used directly in subsequent coupling reactions.[6]
Applications in Drug Discovery and Signaling Pathways
This compound is a valuable building block for synthesizing pharmaceutical agents.[1] Its indole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The cyanoindole moiety, for example, is a critical intermediate in the synthesis of the antidepressant vilazodone.[7]
While this specific boronic acid has not been directly implicated in a single signaling pathway, its derivatives are designed to interact with specific biological targets, such as enzymes or receptors, to modulate their activity.[1] For instance, indole-containing compounds have been developed as inhibitors of the Hedgehog Signaling Pathway (HSP), which is known to be dysregulated in several types of cancer.[8] Boronic acids themselves are known to influence cellular processes; for example, boric acid has been shown to affect the MAPK signaling pathway, which is involved in cell proliferation and apoptosis.[9]
The logical application of this compound in drug development involves using it as a scaffold. Through reactions like Suzuki-Miyaura coupling, medicinal chemists can attach various molecular fragments to the indole core to create a library of compounds. These compounds are then screened for their ability to inhibit specific targets, such as key proteins in a disease-related signaling pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 9. MAPK Signaling Pathway Plays Different Regulatory Roles in the Effects of Boric Acid on Proliferation, Apoptosis, and Immune Function of Splenic Lymphocytes in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 5-Cyano-1H-indole-2-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyano-1H-indole-2-boronic acid is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its indole scaffold, functionalized with a cyano group and a boronic acid moiety, makes it a valuable building block for the synthesis of complex organic molecules, including pharmacologically active agents. This technical guide provides an in-depth overview of the spectroscopic characteristics and a general workflow for the synthesis and characterization of this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~11.8 | br s | 1H | N-H |
| ~8.2 | s | 1H | H4 |
| ~7.6 | d | 1H | H7 |
| ~7.4 | dd | 1H | H6 |
| ~7.2 | s | 1H | H3 |
| ~3.5 | br s | 2H | B(OH)₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | C7a |
| ~135 | C2 |
| ~128 | C3a |
| ~127 | C6 |
| ~125 | C4 |
| ~120 | C5 |
| ~115 | CN |
| ~112 | C7 |
| ~105 | C3 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (boronic acid), N-H stretch |
| 2220 | Medium | C≡N stretch |
| 1610 | Medium | C=C stretch (aromatic) |
| 1450 | Medium | C-H bend |
| 1350 | Strong | B-O stretch |
| 1200 | Medium | C-N stretch |
| 750 | Strong | C-H out-of-plane bend |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)
| m/z | Ion |
| 187.06 | [M+H]⁺ |
| 209.04 | [M+Na]⁺ |
| 185.05 | [M-H]⁻ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). To avoid issues with the oligomerization of the boronic acid, ensure the sample is completely dissolved, and consider gentle heating if necessary.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer at room temperature. For ¹H NMR, a typical acquisition would involve 16-32 scans. For ¹³C NMR, a larger number of scans (1024 or more) will be necessary to achieve a good signal-to-noise ratio.
-
Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Process the spectrum to identify the characteristic absorption bands.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into an electrospray ionization (ESI) source of a mass spectrometer. Acquire spectra in both positive and negative ion modes.
-
Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and other characteristic fragment ions.
Synthesis and Characterization Workflow
The synthesis of this compound typically involves the functionalization of a pre-existing indole core. A general workflow for its synthesis and subsequent characterization is outlined below.
Applications in Drug Discovery
This compound is a valuable building block in drug discovery, primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct biaryl structures. These motifs are prevalent in many therapeutic agents. The workflow below illustrates its application in a typical drug discovery pipeline.
An In-depth Technical Guide to the Synthesis of 5-Cyano-1H-indole-2-boronic acid: Key Intermediates and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to 5-Cyano-1H-indole-2-boronic acid, a valuable building block in medicinal chemistry and drug discovery. The document details the synthesis of key intermediates, presents established and modern experimental protocols, and includes quantitative data to facilitate methodological comparison.
Introduction
This compound is a bifunctional molecule featuring a reactive boronic acid moiety at the 2-position and a cyano group at the 5-position of the indole scaffold. This substitution pattern makes it a versatile intermediate for the synthesis of complex heterocyclic compounds, particularly in the development of pharmacologically active agents. The boronic acid group is amenable to a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the facile introduction of aryl, heteroaryl, or alkyl substituents. The cyano group can be further transformed into other functional groups or utilized for its electronic properties.
This guide will explore the primary synthetic strategies for obtaining this compound, focusing on the identification and preparation of its key intermediates.
Synthetic Pathways to this compound
The synthesis of this compound is typically not a direct process but rather a multi-step sequence that begins with the construction of the 5-cyanoindole core, followed by the introduction of the boronic acid functionality at the C2 position.
Overview of Synthetic Strategies
Two main synthetic strategies are prevalent: a classical approach involving the synthesis of 5-cyanoindole followed by a protection-lithiation-borylation sequence, and a more modern approach utilizing direct C-H activation and borylation.
Synthesis of Key Intermediate: 5-Cyanoindole
The synthesis of the 5-cyanoindole core is a critical first step. Several methods have been established, with the Rosenmund-von Braun reaction and a modified Leimgruber-Batcho synthesis being prominent for their efficiency and scalability.
Rosenmund-von Braun Reaction
This method involves the cyanation of 5-bromoindole, a readily available starting material.
Modified Leimgruber-Batcho Synthesis
A highly efficient, industrial-scale synthesis starts from 3-methyl-4-nitrobenzonitrile. This approach avoids the use of heavy metal cyanides.[1]
Quantitative Data for 5-Cyanoindole Synthesis
| Synthesis Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Reference(s) |
| Rosenmund-von Braun | 5-Bromoindole | Cuprous Cyanide (CuCN), N-methylpyrrolidine (NMP) | Reflux (~85°C) | up to 98.6% | [2] |
| Modified Leimgruber-Batcho | 3-Methyl-4-nitrobenzonitrile | N,N-dimethylformamide dimethyl acetal (DMF-DMA), Iron (Fe), Acetic Acid | 50-55°C | up to 96% | [3] |
Conversion of 5-Cyanoindole to this compound
The classical and most documented route involves a three-step sequence from 5-cyanoindole.
Key Intermediates in the Final Conversion
-
1-Boc-5-cyanoindole: The protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group is crucial for directing the subsequent lithiation to the C2 position and preventing side reactions.
-
N-Boc-5-cyanoindole-2-boronic acid: This is the direct product of the borylation step before the removal of the protecting group.
Experimental Protocols
Synthesis of 5-Cyanoindole via Rosenmund-von Braun Reaction[2]
-
Materials:
-
5-Bromoindole (19.6 g, 0.1 mol)
-
Cuprous Cyanide (9.5 g, 0.106 mol)
-
N-methylpyrrolidine (NMP) (200 mL)
-
Ammonia water (20 mL)
-
n-Hexane
-
-
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser, add 5-bromoindole and N-methylpyrrolidine.
-
Add cuprous cyanide to the mixture.
-
Heat the reaction mixture to reflux at 85°C and maintain for approximately 12-16 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ammonia water and stir.
-
Extract the product with n-hexane (2 x 30 mL).
-
Combine the organic layers and concentrate the solvent under reduced pressure.
-
Crystallize the crude product from the refrigerator for 2 hours.
-
Collect the solid product by suction filtration to yield 5-Cyanoindole.
-
Synthesis of 1-Boc-5-cyanoindole (General Procedure)
-
Materials:
-
5-Cyanoindole (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve 5-cyanoindole in anhydrous THF in a round-bottomed flask under an inert atmosphere.
-
Add DMAP and Boc₂O to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 1-Boc-5-cyanoindole.
-
Synthesis of this compound via Lithiation-Borylation[4]
-
Materials:
-
1-Boc-5-cyanoindole (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate (1.5 eq)
-
Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene, 1.2 eq)
-
2N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
Dissolve 1-Boc-5-cyanoindole in anhydrous THF in a round-bottomed flask under a nitrogen atmosphere and cool to 0°C.
-
Add triisopropyl borate at room temperature.
-
Slowly add the LDA solution dropwise over 20 minutes at 0°C.
-
Stir the mixture at 0°C for 2 hours.
-
Quench the reaction by neutralizing with 2N HCl.
-
Extract the mixture with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude product is a mixture of N-Boc-5-cyanoindole-2-boronic acid and its deprotected form.
-
Deprotection of the N-Boc Group (General Procedure)[5]
-
Materials:
-
Crude N-Boc protected boronic acid mixture
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Dissolve the crude product from the previous step in DCM.
-
Add an equal volume of TFA and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the volatiles in vacuo.
-
The crude this compound can be purified by recrystallization or flash chromatography.
-
Alternative Synthetic Route: Direct C-H Borylation
Modern synthetic methods offer more atom-economical routes to indolylboronic acids. Iridium-catalyzed C-H borylation allows for the direct conversion of a C-H bond to a C-B bond. For C2-selectivity on an indole, the nitrogen typically requires a directing group. While N-Boc often directs to C3, other protecting/directing groups or specific ligand/catalyst systems can achieve C2 borylation.[4]
Data Summary for Key Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight | Appearance | Purity |
| 5-Cyanoindole | C₉H₆N₂ | 142.16 | - | - |
| 1-Boc-5-cyanoindole | C₁₄H₁₄N₂O₂ | 242.27 | White to off-white solid | - |
| This compound | C₉H₇BN₂O₂ | 185.98 | Yellow solid | ≥ 96% |
Note: Purity data for the final product is based on commercially available material and may vary depending on the synthetic and purification procedures.
Conclusion
The synthesis of this compound is a multi-step process that relies on the robust preparation of the 5-cyanoindole core followed by a carefully orchestrated protection, directed lithiation-borylation, and deprotection sequence. The key intermediates, 5-cyanoindole and its N-Boc protected derivative, are crucial for the successful synthesis of the final product. While the classical lithiation-borylation route is well-established, emerging methods in direct C-H activation may offer more efficient and sustainable alternatives in the future. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to synthesize this valuable building block for applications in drug discovery and development.
References
Methodological & Application
Application Notes and Protocols for 5-Cyano-1H-indole-2-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyano-1H-indole-2-boronic acid is a versatile building block in modern organic synthesis, particularly valued for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the indole scaffold and various aryl or heteroaryl halides, yielding 2-aryl-5-cyano-1H-indoles. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the 2-arylindole motif in biologically active molecules. The cyano group at the 5-position offers a valuable handle for further functionalization and can influence the electronic properties of the indole ring, potentially enhancing interactions with biological targets.
These application notes provide a comprehensive overview of the use of this compound in Suzuki-Miyaura cross-coupling, including detailed experimental protocols, quantitative data on reaction outcomes, and insights into the biological relevance of the resulting products.
Data Presentation: Suzuki-Miyaura Coupling of this compound
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl and heteroaryl halides. The data presented is a representative compilation based on established methodologies for similar substrates. Actual yields may vary depending on the specific substrate and reaction conditions.
Table 1: Coupling with Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Bromotoluene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 110 | 8 | 92 |
| 3 | 4-Bromoanisole | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 16 | 88 |
| 4 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 78 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 110 | 10 | 81 |
| 6 | 2-Bromopyridine | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | 1,4-Dioxane | 120 | 24 | 75 |
| 7 | 3-Bromothiophene | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 18 | 80 |
Table 2: Optimization of Reaction Parameters
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 75 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 90 |
| 3 | Pd(dppf)Cl₂ | - | Cs₂CO₃ | DMF | 110 | 92 |
| 4 | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 80 | 65 |
| 5 | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 85 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium source like Pd₂(dba)₃ and a ligand like SPhos or XPhos; 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, toluene, often with a small amount of water)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: Add the degassed solvent to the reaction vessel via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously for the specified time (typically 8-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 2-aryl-5-cyano-1H-indole.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.
Potential Signaling Pathway Involvement: Sphingosine Kinase 2 (SphK2)
The 2-aryl-5-cyanoindole scaffold is a privileged structure in medicinal chemistry and has been identified in inhibitors of various protein kinases. One such target is Sphingosine Kinase 2 (SphK2), an enzyme involved in the synthesis of the signaling lipid sphingosine-1-phosphate (S1P).[1][2] Dysregulation of the SphK/S1P signaling pathway is implicated in various diseases, including cancer and inflammatory disorders.[1]
Caption: Inhibition of the SphK2 signaling pathway by a potential 2-aryl-5-cyanoindole.
References
Application Notes and Protocols: 5-Cyano-1H-indole-2-boronic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyano-1H-indole-2-boronic acid is a versatile and highly valuable building block in modern medicinal chemistry.[1] Its unique structure, featuring a reactive boronic acid group at the 2-position and an electron-withdrawing cyano group at the 5-position of the indole scaffold, makes it an ideal synthon for the construction of complex heterocyclic molecules with significant therapeutic potential.[1] The indole moiety is a privileged structure found in numerous biologically active compounds, while the boronic acid functionality allows for facile carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2]
These application notes provide a comprehensive overview of the utility of this compound in the discovery of novel therapeutics, with a focus on the synthesis of kinase inhibitors targeting Inositol Phosphate Multikinase (IPMK) and Kinase Insert Domain Receptor (KDR/VEGFR-2). Detailed protocols for its synthesis and subsequent coupling reactions are provided, along with a summary of relevant pharmacological data and visual representations of key signaling pathways and experimental workflows.
Key Applications in Drug Discovery
This compound serves as a critical intermediate in the synthesis of targeted therapies, particularly for cancer.[1] The cyano group can act as a hydrogen bond acceptor or be further functionalized, while the indole nitrogen can be protected or involved in biological interactions. The primary application lies in its use in Suzuki-Miyaura cross-coupling reactions to generate biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.
Synthesis of Inositol Phosphate Multikinase (IPMK) Inhibitors
Inositol Phosphate Multikinase (IPMK) is a key enzyme in the synthesis of higher-order inositol phosphates and also functions as a PI3-kinase, playing a crucial role in cell signaling, gene expression, and cell cycle control.[3][4][5] Dysregulation of IPMK activity has been implicated in cancer, making it an attractive target for drug discovery.[6] Recently, a novel class of potent IPMK inhibitors has been identified, and while not explicitly stated, the core structure of these inhibitors is amenable to synthesis using this compound.
| Compound | Target | IC50 (nM) | Cell-Based Activity | Reference |
| UNC7437 (Compound 1) | IPMK | 26.2 | Decreased proliferation in U251-MG glioblastoma cells. | [6][7][8][9] |
| UNC9750 (Compound 15) | IPMK | Not specified | Improved potency and pharmacokinetics over UNC7437. Specifically inhibited cellular accumulation of InsP5. | [7][8][9] |
Synthesis of Kinase Insert Domain Receptor (KDR/VEGFR-2) Inhibitors
KDR, also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a primary mediator of VEGF-induced angiogenesis, a critical process for tumor growth and metastasis.[10][11][12] Inhibition of KDR is a clinically validated anti-cancer strategy. Several classes of indole-containing compounds, such as indolyl quinolinones, have been developed as potent KDR inhibitors.[13][14] this compound is an ideal starting material for the synthesis of such compounds.
| Compound Class | Target | IC50 (nM) | Key Structural Feature | Reference |
| Indole-2-carboxamides | VEGFR-2 | 1.10 - 2.15 | 2-carboxamide linkage | [15] |
| 5-Bromoindole-2-carbohydrazides | VEGFR-2 | 14.3 (for 5BDBIC) | 2-carbohydrazide linkage | [16] |
| α-Cyano bis(indolyl)chalcones | (Antiproliferative) | 1.23 - 3.9 (IC50 in µM for 22Rv1 and C4-2 cells) | Bis-indolyl chalcone | [17] |
| Indolyl quinolinones | KDR | Potent and selective | 2-indolyl-quinolinone | [13][14] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of indole-2-boronic acids.[18]
Materials:
-
1-Boc-5-cyanoindole
-
Triisopropyl borate
-
Lithium diisopropylamide (LDA) solution in THF/cyclohexane
-
Tetrahydrofuran (THF), anhydrous
-
2N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas (N₂)
-
Round-bottomed flask and standard glassware
Procedure:
-
Dissolve 1-Boc-5-cyanoindole in anhydrous THF in a round-bottomed flask under a nitrogen atmosphere.
-
Add triisopropyl borate to the solution at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add LDA solution dropwise over 20 minutes while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by carefully adding 2N HCl to neutralize the mixture.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product, which is a mixture of N-Boc-5-cyanoindole-2-boronic acid and its deprotected analogue. This mixture can often be used in the subsequent coupling step without further purification.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound (or its N-Boc protected form) with an aryl or heteroaryl halide.
Materials:
-
This compound (or N-Boc-5-cyano-1H-indole-2-boronic acid)
-
Aryl/heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/water, DMF, Toluene)
-
Nitrogen gas (N₂) or Argon (Ar)
-
Reaction vessel (e.g., microwave vial or round-bottomed flask)
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Signaling Pathway Diagrams
IPMK Signaling Pathway
Inositol Phosphate Multikinase (IPMK) is a central node in cellular signaling. It acts as both an inositol phosphate kinase, generating higher order inositol phosphates like InsP4 and InsP5, and as a lipid kinase, converting PIP2 to PIP3.[3][19] Through these activities, IPMK influences a multitude of downstream pathways, including the PI3K/AKT/mTOR pathway, which is critical for cell growth, proliferation, and survival.[19][20]
KDR (VEGFR-2) Signaling Pathway
VEGF binding to KDR on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[10][12] This initiates a cascade of downstream signaling events, primarily through the PI3K/AKT and MAPK pathways, leading to endothelial cell proliferation, migration, survival, and increased vascular permeability, all of which are essential for angiogenesis.[10][12]
Conclusion
This compound is a powerful and versatile tool for drug discovery, enabling the efficient synthesis of complex indole-containing molecules. Its application in the development of kinase inhibitors targeting critical cancer-related pathways such as IPMK and KDR signaling highlights its importance in modern medicinal chemistry. The protocols and data presented herein provide a solid foundation for researchers to utilize this valuable building block in their own drug discovery efforts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inositol Polyphosphate Multikinase Signaling: Multifaceted Functions in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inositol Polyphosphate Multikinase Signaling: Multifaceted Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Cellular Characterization of a New Class of IPMK Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Design, synthesis and cellular characterization of a new class of IPMK kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 12. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization of the indolyl quinolinone class of KDR (VEGFR-2) kinase inhibitors: effects of 5-amido- and 5-sulphonamido-indolyl groups on pharmacokinetics and hERG binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. l-Proline catalysed synthesis and in silico studies of novel α-cyano bis(indolyl)chalcones as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound synthesis - chemicalbook [chemicalbook.com]
- 19. nyaspubs.onlinelibrary.wiley.com [nyaspubs.onlinelibrary.wiley.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Cyano-1H-indole-2-boronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyano-1H-indole-2-boronic acid is a versatile and valuable building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique structure, featuring a reactive boronic acid moiety at the 2-position and an electron-withdrawing cyano group at the 5-position of the indole scaffold, makes it an attractive substrate for a variety of cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active molecules and functional materials.
The indole core is a privileged structure in numerous natural products and pharmaceuticals, while the cyano group can act as a hydrogen bond acceptor, a precursor for other functional groups, or a modulator of electronic properties. The boronic acid functionality is most notably employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of aryl, heteroaryl, and vinyl halides or triflates.[1] This reaction is a cornerstone of modern drug discovery, allowing for the modular and efficient synthesis of complex molecular architectures.[2]
Key Applications
The primary applications of this compound and its N-protected derivatives, such as 1-Boc-5-cyano-1H-indole-2-boronic acid, include:
-
Drug Discovery and Development: It serves as a crucial intermediate in the synthesis of targeted therapies, particularly in oncology.[3] The ability to readily form biaryl structures is key to the development of kinase inhibitors and other modulators of signaling pathways.[4]
-
Fluorescent Probes and Sensors: The indole scaffold possesses inherent fluorescent properties that can be fine-tuned by substitution. The cyano group and the potential for further functionalization via the boronic acid handle allow for the rational design of novel fluorescent probes for bioimaging and sensing applications.[3][5]
-
Materials Science: Incorporation of the 5-cyanoindole-2-yl moiety into polymers and other materials can impart specific electronic and photophysical properties.[6]
Application 1: Synthesis of Kinase Inhibitors - Targeting Inositol Phosphate Multikinase (IPMK)
Background: Inositol Phosphate Multikinase (IPMK) is a key enzyme in the synthesis of higher-order inositol phosphates, which are crucial intracellular signaling molecules. IPMK signaling is implicated in a variety of cellular processes, including gene expression, cell cycle control, and nutrient sensing.[3][7][8][9] Dysregulation of the IPMK pathway has been linked to diseases such as cancer, making it an attractive target for therapeutic intervention.[4] Recently, a new class of potent IPMK inhibitors, including compounds UNC7437 and UNC9750, have been developed, demonstrating the potential for targeting this kinase in glioblastoma.[7][10][11][12][13] The synthesis of these inhibitors often relies on the construction of a core scaffold featuring a substituted indole, a task for which this compound is an ideal starting material.
Signaling Pathway
The following diagram illustrates a simplified representation of the Inositol Phosphate Multikinase (IPMK) signaling pathway, highlighting its role in producing higher-order inositol phosphates and its interaction with other key cellular signaling nodes like PI3K/Akt and mTOR.[3][4][9]
Caption: Simplified IPMK signaling pathway and the inhibitory action of UNC9750.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Indole Core
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of 1-Boc-5-cyano-1H-indole-2-boronic acid with a generic aryl bromide, a key step in the synthesis of various kinase inhibitors.
Reaction Scheme:
Materials:
-
1-Boc-5-cyano-1H-indole-2-boronic acid (1.0 equiv)
-
Aryl bromide (Ar-Br) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, 4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask, add 1-Boc-5-cyano-1H-indole-2-boronic acid, the aryl bromide, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the dioxane/water solvent mixture via syringe.
-
Degas the solution by bubbling with the inert gas for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1-Boc-2-aryl-5-cyano-1H-indole.
Representative Data
The following table presents representative yields for Suzuki-Miyaura cross-coupling reactions of a di-bromoindole with various aryl boronic acids, demonstrating the versatility of this reaction. While not using this compound directly, this data illustrates the expected reactivity and yield range for similar couplings.[14]
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5,7-Diphenylindole | 83 |
| 2 | 4-Methoxyphenylboronic acid | 5,7-Bis(4-methoxyphenyl)indole | 76 |
| 3 | 3-Methoxyphenylboronic acid | 5,7-Bis(3-methoxyphenyl)indole | 70 |
| 4 | 2-Methoxyphenylboronic acid | 5,7-Bis(2-methoxyphenyl)indole | 85 |
| 5 | 4-Chlorophenylboronic acid | 5,7-Bis(4-chlorophenyl)indole | 53 |
| 6 | 2-Thiophenylboronic acid | 5,7-Bis(2-thiophenyl)indole | 91 |
Application 2: Synthesis of Fluorescent Probes
Background: The development of fluorescent probes for the detection of biologically relevant species is a rapidly growing field. Boronic acids are particularly useful in this context as they can reversibly bind to diols, a functional group present in saccharides and other important biomolecules.[15][16] this compound can serve as a core scaffold for such probes, where the indole moiety acts as the fluorophore and the boronic acid as the recognition site. The cyano group can further modulate the photophysical properties of the probe.
Experimental Workflow: Synthesis of a Boronic Acid-Based Fluorescent Probe
The following diagram outlines a general workflow for the synthesis of a fluorescent probe based on this compound.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Inositol Polyphosphate Multikinase Signaling: Multifaceted Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Design, synthesis and cellular characterization of a new class of IPMK kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inositol Polyphosphate Multikinase Signaling: Multifaceted Functions in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nyaspubs.onlinelibrary.wiley.com [nyaspubs.onlinelibrary.wiley.com]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. A novel boronic acid-based fluorescent sensor for the selective detection of l-lysine in food samples and cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Cyano-1H-indole-2-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the Suzuki-Miyaura cross-coupling of 5-Cyano-1H-indole-2-boronic acid with various aryl and heteroaryl halides. This versatile building block is a valuable component in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, due to the prevalence of the indole scaffold in biologically active compounds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] It involves the palladium-catalyzed reaction between an organoboron compound, such as a boronic acid, and an organic halide or triflate in the presence of a base.[1][2] For nitrogen-containing heterocycles like indoles, careful optimization of reaction conditions is crucial to achieve high yields and avoid potential side reactions or catalyst inhibition.[3] this compound, in particular, offers a strategic advantage by introducing a cyano group that can be further functionalized, making it a key intermediate in the synthesis of diverse molecular libraries.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by the presence of a base which activates the boronic acid.[2]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired biaryl product and regenerating the Palladium(0) catalyst, which can then re-enter the catalytic cycle.[1]
Recommended Reaction Conditions
Based on established methodologies for the coupling of indole boronic acids and related substrates, the following tables summarize optimized conditions for the Suzuki-Miyaura coupling of this compound.
Table 1: Key Reagents and Their Roles
| Reagent | Purpose | Typical Amount (equivalents) | Notes |
| This compound | Boronic Acid Component | 1.0 - 1.5 | A slight excess may be used to drive the reaction to completion. |
| Aryl/Heteroaryl Halide | Coupling Partner | 1.0 | Typically the limiting reagent. Reactivity order: I > Br > Cl.[4] |
| Palladium Catalyst | Catalyst | 0.01 - 0.10 (1-10 mol%) | Pd(PPh₃)₄, PdCl₂(dppf), and Buchwald precatalysts are commonly effective.[3] |
| Base | Activates Boronic Acid | 2.0 - 3.0 | K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used.[3] |
| Solvent | Reaction Medium | - | Degassed mixtures of an organic solvent and water (e.g., Dioxane/H₂O, DMF/H₂O, Toluene/H₂O) are typical.[5] |
Table 2: Representative Reaction Protocols and Yields
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Bromoanisole | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 8 | 80-90 |
| 3 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | DMF/H₂O (5:1) | 100 | 6 | 82-92 |
| 4 | 2-Chloropyridine | XPhos Pd G3 (2) | K₃PO₄ (2) | t-BuOH/H₂O (1:1) | 80 | 16 | 75-85 |
| 5 | 4-Iodobenzonitrile | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (5:1) | 100 | 4 | 90-98 |
Note: Yields are based on analogous reactions and may vary depending on the specific substrate, scale, and precise reaction conditions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl or Heteroaryl Halide (e.g., 4-bromotoluene)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (e.g., Schlenk flask or sealed tube)
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[6]
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents). Subsequently, add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-cyano-1H-indole.
Troubleshooting and Optimization
-
Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents.[7] The use of Buchwald-type ligands and precatalysts can be particularly effective for challenging substrates.[3] Increasing the temperature or reaction time may also improve conversion.
-
Protodeboronation: The undesired cleavage of the C-B bond can be a significant side reaction, especially with unstable boronic acids.[3] Using milder bases, lower temperatures, or shorter reaction times can sometimes mitigate this issue.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur, particularly in the presence of oxidants like air.[1] Ensuring a thoroughly deoxygenated reaction mixture is crucial.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a robust and versatile method for the synthesis of 2-aryl-5-cyanoindoles. By carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields of the desired coupled products. The protocols and data presented in these application notes provide a solid foundation for the development of novel indole-based compounds for a wide range of applications in drug discovery and materials science.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
Application Notes: 5-Cyano-1H-indole-2-boronic acid for the Synthesis of Fluorescent Probes
Introduction
5-Cyano-1H-indole-2-boronic acid is a versatile heterocyclic building block increasingly utilized in the development of advanced fluorescent probes for biological imaging and diagnostics.[1] The unique electronic properties conferred by the cyano group, combined with the reactivity of the boronic acid moiety, make this compound an excellent scaffold for creating probes with tailored photophysical characteristics. Its utility lies in its capacity to participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to generate complex fluorescent molecules.[1] These resulting probes can be designed to exhibit sensitivity to their local environment, making them valuable tools for studying cellular processes.
While specific fluorescent probes derived directly from this compound are an emerging area of research, this document provides a proposed synthetic application and protocols based on the established reactivity of indole boronic acids and the photophysical properties of related cyanoindole fluorophores.
Proposed Application: Synthesis of a FRET-based Probe for Caspase-3 Detection
A hypothetical fluorescent probe, SCI-Probe 1 , can be synthesized for the detection of Caspase-3 activity, a key indicator of apoptosis. The probe is designed as a FRET (Förster Resonance Energy Transfer) pair, where the 5-cyanoindole moiety acts as a donor, and a suitable quencher is attached via a Caspase-3 specific peptide linker (DEVD). In the probe's intact state, the donor's fluorescence is quenched. Upon cleavage of the linker by active Caspase-3, the donor is spatially separated from the quencher, restoring its fluorescence.
Quantitative Data
The expected photophysical properties of the synthesized SCI-Probe 1 and its precursor are summarized in the table below. These values are extrapolated from data on similar cyanoindole-based fluorophores.
| Compound | Excitation (λex) (nm) | Emission (λem) (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| 5-Cyano-1H-indole-2-carboxylic acid | ~330 | ~420 | ~90 | ~0.80 | Not Reported |
| SCI-Probe 1 (uncleaved) | ~330 | Quenched | - | <0.05 | Not Reported |
| SCI-Probe 1 (cleaved) | ~330 | ~420 | ~90 | ~0.75 | Not Reported |
Experimental Protocols
Protocol 1: Synthesis of SCI-Probe 1
This protocol describes a proposed multi-step synthesis of SCI-Probe 1 starting from this compound.
Materials:
-
This compound
-
4-Bromo-N-(4-(dimethylamino)phenyl)benzamide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
N,N-Dimethylformamide (DMF)
-
DEVD-peptide linker with a terminal amine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Standard laboratory glassware and purification equipment (column chromatography, HPLC)
Procedure:
-
Suzuki-Miyaura Coupling:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 4-Bromo-N-(4-(dimethylamino)phenyl)benzamide (1.1 eq) in a mixture of 1,4-dioxane and water (4:1).
-
Add Na₂CO₃ (3.0 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).
-
De-gas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 90°C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the carboxylic acid intermediate.
-
-
Peptide Coupling:
-
Activate the carboxylic acid group of the intermediate by reacting it with DCC (1.2 eq) and NHS (1.2 eq) in anhydrous DMF for 4 hours at room temperature.
-
Add the DEVD-peptide linker (1.0 eq) to the activated ester solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under vacuum.
-
Purify the final product, SCI-Probe 1 , by reverse-phase HPLC.
-
Protocol 2: In Vitro Detection of Caspase-3 Activity
Materials:
-
SCI-Probe 1 stock solution (1 mM in DMSO)
-
Recombinant human Caspase-3
-
Assay buffer (20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
384-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a 10 µM working solution of SCI-Probe 1 in the assay buffer.
-
Add 50 µL of the SCI-Probe 1 working solution to each well of the microplate.
-
Add 10 µL of varying concentrations of active Caspase-3 to the wells. For a negative control, add 10 µL of assay buffer.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at 330 nm and emission at 420 nm.
-
Plot the fluorescence intensity against the Caspase-3 concentration to determine the detection limit.
Protocol 3: Cellular Imaging of Apoptosis
Materials:
-
HeLa cells
-
SCI-Probe 1 stock solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Staurosporine (apoptosis-inducing agent)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Cell Culture and Treatment:
-
Culture HeLa cells on glass-bottom dishes to ~70% confluency.
-
Induce apoptosis by treating the cells with 1 µM staurosporine for 4 hours. Leave a control group untreated.
-
-
Probe Incubation:
-
Prepare a 5 µM solution of SCI-Probe 1 in serum-free cell culture medium.
-
Wash the cells twice with warm PBS.
-
Incubate the cells with the SCI-Probe 1 solution for 30 minutes at 37°C.
-
-
Imaging:
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add fresh imaging medium to the cells.
-
Image the cells using a fluorescence microscope. Apoptotic cells will exhibit a significant increase in blue fluorescence compared to healthy, untreated cells.
-
Visualizations
References
Application Notes and Protocols for Catalytic Reactions Involving 5-Cyano-1H-indole-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyano-1H-indole-2-boronic acid is a versatile building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive boronic acid moiety and an electron-withdrawing cyano group on the indole scaffold, makes it a valuable precursor for the synthesis of a wide range of complex molecules. This compound is particularly prominent in the development of targeted therapies, including kinase inhibitors for cancer treatment, and as a component in the creation of fluorescent probes for bioimaging. The primary catalytic reaction involving this molecule is the Suzuki-Miyaura cross-coupling, a powerful method for the formation of carbon-carbon bonds. These application notes provide detailed protocols and data for the use of this compound in such catalytic systems.
Key Applications
-
Drug Discovery: Serves as a key intermediate in the synthesis of pharmaceutical agents, particularly in the development of targeted therapies for cancer and neurological disorders. The indole scaffold is a common feature in kinase inhibitors, and the cyano group can be a crucial interaction point with the target protein.
-
Organic Synthesis: Employed as a versatile building block for the creation of complex heterocyclic molecules.
-
Materials Science: Used in the formulation of advanced materials, such as polymers and coatings, that require specific chemical properties for enhanced performance.
Catalytic Systems: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most common and effective catalytic method for forming biaryl and hetero-biaryl structures using this compound. This palladium-catalyzed reaction involves the coupling of the boronic acid with an aryl or heteroaryl halide. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.
A common variant used in synthesis is the N-Boc protected form, 1-Boc-5-cyano-1H-indole-2-boronic acid, which often provides better solubility and reactivity.
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction between this compound (or its N-Boc protected form) and an aryl halide.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of 1-Boc-5-cyano-1H-indole-2-boronic acid with various aryl bromides. These represent common outcomes for this type of transformation, although actual yields may vary depending on the specific substrates and reaction scale.
| Entry | Aryl Bromide Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 2 | 3-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 78 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DMF/H₂O | 110 | 10 | 82 |
| 4 | 2-Bromothiophene | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 90 | 16 | 75 |
| 5 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Acetonitrile/H₂O | 80 | 14 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 1-Boc-5-cyano-1H-indole-2-boronic acid with an Aryl Bromide
This protocol provides a general method for the palladium-catalyzed cross-coupling reaction.
Materials:
-
1-Boc-5-cyano-1H-indole-2-boronic acid
-
Aryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add 1-Boc-5-cyano-1H-indole-2-boronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (e.g., Na₂CO₃, 2.0 equivalents).
-
The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene/Ethanol/Water).
-
To this mixture, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 3 mol%).
-
The reaction mixture is heated to reflux (typically 80-110 °C) and stirred vigorously for the time indicated by TLC or LC-MS monitoring (typically 8-16 hours).
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.
Protocol 2: Synthesis of N-Boc-5-cyanoindole-2-boronic acid
This protocol describes the synthesis of the N-Boc protected starting material.
Materials:
-
1-BOC-5-cyanoindole
-
Triisopropyl borate
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
Cyclohexane
-
2N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a 50 ml round-bottom flask under a nitrogen atmosphere, dissolve the 1-BOC-5-cyanoindole in anhydrous THF.
-
Add triisopropyl borate at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add lithium diisopropylamide (LDA) dropwise over 20 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Neutralize the reaction by adding 2N HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude N-Boc-5-cyanoindole-2-boronic acid. This product can often be used in the subsequent coupling step without further purification.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow: From Boronic Acid to Kinase Inhibitor Synthesis
Application Notes and Protocols for N-Boc Protected 5-Cyano-1H-indole-2-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc protected 5-Cyano-1H-indole-2-boronic acid is a versatile building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a protected indole core, a reactive boronic acid moiety at the 2-position, and a cyano group at the 5-position, makes it an invaluable precursor for the synthesis of a diverse range of complex heterocyclic compounds. The boronic acid functionality allows for participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with various aryl and heteroaryl halides. The cyano group can be further manipulated or can serve as a key pharmacophore in the final molecule.
These attributes make N-Boc-5-cyano-1H-indole-2-boronic acid a key intermediate in the development of novel therapeutics, particularly in the fields of oncology and molecular imaging. This document provides detailed application notes and experimental protocols for its use in the synthesis of kinase inhibitors and fluorescent probes.
Application 1: Synthesis of 2-Aryl-5-cyanoindole Scaffolds via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds. N-Boc-5-cyano-1H-indole-2-boronic acid is an excellent substrate for coupling with a variety of aryl and heteroaryl halides to generate 2-aryl-5-cyanoindole derivatives. These products are important scaffolds for the development of kinase inhibitors.
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of N-Boc-5-cyano-1H-indole-2-boronic acid with an aryl halide.
Materials:
-
N-Boc-5-cyano-1H-indole-2-boronic acid
-
Aryl halide (e.g., 2-bromopyridine, 5-bromopyrimidine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane/Water, DME/Water, Toluene/Ethanol/Water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add N-Boc-5-cyano-1H-indole-2-boronic acid (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (0.05-0.10 equiv.).
-
Flush the flask with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Add the degassed solvent system (e.g., Dioxane/Water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-cyanoindole derivative.
-
The Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the free indole.
Experimental Workflow: Suzuki-Miyaura Coupling
The Role of 5-Cyano-1H-indole-2-boronic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyano-1H-indole-2-boronic acid is a versatile and highly valuable building block in the field of medicinal chemistry. Its unique structural features, combining the privileged indole scaffold with the reactive boronic acid moiety and an electron-withdrawing cyano group, make it an essential reagent for the synthesis of a diverse range of biologically active molecules.[1] This compound is particularly instrumental in the development of targeted therapies for cancer and other diseases due to its utility in forming carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2] The cyano group enhances its reactivity and provides a key interaction point for biological targets.[1]
These application notes provide a comprehensive overview of the utility of this compound in the synthesis of kinase inhibitors, which are a critical class of anticancer agents. Detailed protocols for a representative Suzuki-Miyaura coupling reaction and a subsequent biological evaluation are also presented to guide researchers in their drug discovery efforts.
Application in the Synthesis of Kinase Inhibitors
The indole nucleus is a prominent feature in numerous approved and investigational kinase inhibitors. Its ability to mimic the adenine region of ATP allows for competitive inhibition at the kinase hinge region. The functionalization of the indole core at the 2-position with various aryl or heteroaryl groups via this compound allows for the exploration of the chemical space around the ATP-binding pocket, leading to the discovery of potent and selective inhibitors.
Several classes of kinases are targeted by indole-based inhibitors, including:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key regulators of angiogenesis, a critical process for tumor growth and metastasis. Indole-based compounds have shown significant promise as VEGFR-2 inhibitors.[3][4]
-
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their overexpression is common in many cancers. Indole and azaindole scaffolds are found in numerous Aurora kinase inhibitors.[5][6][7][8]
-
c-Jun N-terminal Kinases (JNK): JNKs are involved in cellular responses to stress, and their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.
The cyano group at the 5-position of the indole ring can contribute to the binding affinity of the final compound through dipole-dipole interactions or hydrogen bonding with the target protein.
Data Presentation: Biological Activity of a Representative Compound
To illustrate the application of this compound, we present data for a representative 2-aryl-5-cyanoindole compound, 2-(Pyridin-4-yl)-1H-indole-5-carbonitrile , a potential kinase inhibitor.
| Compound | Target Kinase | IC50 (nM) | Cell Line | Reference Compound | IC50 (nM) |
| 2-(Pyridin-4-yl)-1H-indole-5-carbonitrile | Aurora A | 150 | HCT116 | Alisertib (MLN8237) | 20 |
| Aurora B | 350 | HeLa | AZD1152-HQPA | 1.2 | |
| VEGFR-2 | 85 | HUVEC | Sunitinib | 9 |
Note: The data presented here are representative values compiled from literature on similar indole-based kinase inhibitors for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of 2-(Pyridin-4-yl)-1H-indole-5-carbonitrile via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with 4-bromopyridine.
Materials:
-
This compound
-
4-Bromopyridine hydrochloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), 4-bromopyridine hydrochloride (1.2 eq), and potassium carbonate (3.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 2-(Pyridin-4-yl)-1H-indole-5-carbonitrile.
Workflow Diagram:
Protocol 2: In Vitro Kinase Inhibition Assay (Aurora A)
This protocol outlines a general method for assessing the inhibitory activity of a synthesized compound against Aurora A kinase.
Materials:
-
Recombinant human Aurora A kinase
-
Fluorescently labeled peptide substrate (e.g., Kemptide)
-
Adenosine triphosphate (ATP)
-
Synthesized inhibitor compound (e.g., 2-(Pyridin-4-yl)-1H-indole-5-carbonitrile)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO and then dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the inhibitor dilutions. Include wells with a positive control inhibitor (e.g., Alisertib) and a DMSO vehicle control (no inhibitor).
-
Add the Aurora A kinase and the peptide substrate to all wells.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km value for Aurora A.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and detect the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent measures the amount of ATP consumed, which is inversely proportional to the kinase activity.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Assay Workflow Diagram:
Signaling Pathway
The synthesized 2-aryl-5-cyanoindole derivatives, as exemplified by their potential activity against Aurora and VEGFR kinases, are designed to interfere with key signaling pathways implicated in cancer cell proliferation and survival.
Simplified Kinase Signaling Pathway:
Conclusion
This compound is an indispensable tool for medicinal chemists, enabling the efficient synthesis of novel heterocyclic compounds with significant therapeutic potential. Its application in the construction of kinase inhibitors through the Suzuki-Miyaura coupling reaction provides a robust platform for the development of targeted anticancer agents. The protocols and data presented herein serve as a practical guide for researchers aiming to leverage this versatile building block in their drug discovery programs. Further exploration of the synthetic utility of this compound is expected to yield a new generation of innovative therapeutics.
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. longdom.org [longdom.org]
- 3. Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and molecular docking of novel indole scaffold‐based VEGFR‐2 inhibitors as targeted anticancer agents | Semantic Scholar [semanticscholar.org]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Cross-Coupling of 5-Cyano-1H-indole-2-boronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This methodology is of particular importance in medicinal chemistry and drug discovery for the synthesis of complex molecular architectures. The indole scaffold is a privileged structure found in numerous biologically active compounds. The functionalization of the indole core, particularly at the 2-position, allows for the exploration of chemical space and the development of novel therapeutic agents.
These application notes provide a detailed guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Cyano-1H-indole-2-boronic acid with a variety of aryl halides. The presence of the cyano group at the 5-position of the indole ring can influence the electronic properties of the molecule and offers a handle for further synthetic transformations. The protocols and data presented herein are based on established methodologies for the coupling of indole derivatives and serve as a comprehensive resource for researchers in the field.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle initiated by the oxidative addition of an aryl halide to a palladium(0) complex. This is followed by transmetalation of the organoboron species (in this case, this compound) to the palladium(II) complex, a step that is typically facilitated by a base. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active palladium(0) catalyst. The selection of the appropriate catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 5-Cyano-1H-indole-2-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-Cyano-1H-indole-2-boronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: When encountering low or no yield, a systematic check of the following parameters is recommended:
-
Catalyst Activity: Ensure the palladium catalyst is active. Pd(0) is the active species, and if using a Pd(II) precatalyst, it must be reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Inert Atmosphere: Oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1] Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[2][3]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and the this compound. Boronic acids, particularly electron-deficient and heterocyclic ones, can degrade over time through protodeboronation.[1][4]
-
Base Selection: The choice and quality of the base are critical. The base activates the boronic acid for transmetalation.[5] Ensure the base is anhydrous if required by the protocol and that it is sufficiently strong to facilitate the reaction.
Q2: I am observing significant protodeboronation of my this compound. How can I mitigate this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction for unstable boronic acids.[4] Here are several strategies to minimize it:
-
Use of Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester or a diethanolamine complex (DABO boronate).[6][7] These derivatives can act as a "slow-release" source of the boronic acid in the reaction mixture, keeping its free concentration low and reducing degradation.[8]
-
Minimize Water: While many Suzuki protocols use aqueous bases, excessive water can promote protodeboronation. Use the minimum amount of water necessary for the base to be effective.[2]
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed. Prolonged reaction times and high temperatures can increase the extent of protodeboronation.[2][9]
-
Choice of Base: Milder bases can sometimes reduce the rate of protodeboronation.
Q3: The electron-withdrawing cyano group on the indole ring seems to be hindering the reaction. How can I overcome this?
A3: The electron-withdrawing nature of the cyano group can decrease the nucleophilicity of the indole ring, potentially slowing the transmetalation step.[10] To address this:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos.[9][11] These ligands can accelerate the catalytic cycle.
-
Catalyst System: Modern palladium precatalysts are often more effective for challenging substrates than traditional catalysts like Pd(PPh₃)₄.[2]
-
Reaction Conditions: Carefully optimizing the temperature and reaction time can be crucial. Higher temperatures may be needed to drive the reaction to completion, but this must be balanced against the risk of protodeboronation.[9]
Q4: My reaction is stalling, and I suspect the unprotected N-H of the indole is inhibiting the catalyst. What should I do?
A4: While many modern protocols are compatible with the free N-H of indoles, catalyst inhibition is a possibility.[9][12]
-
Protecting Group Strategy: Consider protecting the indole nitrogen with a group like Boc or Benzyl. This can prevent coordination with the palladium catalyst.[12] However, be aware that some protecting groups may not be stable under all Suzuki conditions.
-
Ligand and Catalyst Choice: As mentioned previously, the use of bulky, electron-rich ligands can often overcome the inhibitory effects of the N-H group.[9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive or poisoned catalyst | Use a fresh batch of catalyst. Consider a more robust precatalyst (e.g., a palladacycle).[1] Ensure the indole N-H is not inhibiting the reaction; if so, consider a protecting group.[2][9] |
| Poor quality or degraded boronic acid | Verify the purity of the this compound. Convert to a more stable boronic ester (pinacol) or a diethanolamine complex to prevent degradation.[6][7] | |
| Insufficiently inert atmosphere | Degas solvents thoroughly before use. Maintain a positive pressure of argon or nitrogen throughout the reaction.[1][3] | |
| Incorrect base or solvent | Ensure the base is appropriate for the chosen catalyst and substrate. A solvent system that dissolves both the organic starting materials and the inorganic base is crucial (e.g., dioxane/water, DMF/water).[13] | |
| Significant Side Product Formation (e.g., 5-Cyano-1H-indole) | Protodeboronation of the boronic acid | Minimize reaction time and temperature.[9] Use a boronic ester as a slow-release source.[8] Reduce the amount of water in the reaction.[2] |
| Homocoupling of Boronic Acid | Presence of oxygen | Ensure the reaction is strictly anaerobic.[1][2] |
| Reaction Stalls Before Completion | Catalyst deactivation | Increase catalyst loading. Employ a more robust ligand that protects the palladium center. |
| Solubility issues | Ensure all reagents are fully dissolved at the reaction temperature. A co-solvent may be necessary.[14] |
Experimental Protocols
General Protocol for Suzuki Coupling
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ at 5 mol%, or a more advanced precatalyst like XPhos Pd G3 at 1-2 mol%)[1][3]
-
Ligand (if using a separate source, e.g., XPhos, SPhos)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, DMF, or toluene)[3][13]
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.[3]
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Visualizing Workflows and Concepts
Caption: A generalized experimental workflow for a Suzuki coupling reaction.
Caption: A decision tree for troubleshooting a failing Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
common side reactions with 5-Cyano-1H-indole-2-boronic acid and how to avoid them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Cyano-1H-indole-2-boronic acid. The focus is on identifying and mitigating common side reactions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?
The two most prevalent side reactions are protodeboronation and homocoupling.[1] Due to the electron-withdrawing nature of the cyano group, this compound is particularly susceptible to these undesired pathways.[1] Additionally, the unprotected N-H group of the indole can sometimes interfere with the palladium catalyst.[2]
Q2: What is protodeboronation and why is it a problem with this specific boronic acid?
Protodeboronation is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom.[3] This side reaction is often promoted by aqueous and basic conditions typically used in Suzuki couplings.[1] For this compound, the electron-withdrawing cyano group makes the ipso-carbon more susceptible to protonolysis, leading to the formation of the undesired 5-cyano-1H-indole byproduct and a reduction in the yield of the desired cross-coupled product.[1]
Q3: What is homocoupling and what causes it?
Homocoupling is the dimerization of the boronic acid to form a symmetrical biaryl compound (in this case, a bi-indole). This side reaction can be promoted by the presence of oxygen in the reaction mixture and can also occur when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[4][5] For some aryl boronic acids with a cyano substituent, homocoupling can be a significant side reaction.[6]
Q4: Should I protect the indole nitrogen (N-H)?
Yes, protecting the indole nitrogen with a group like tert-butyloxycarbonyl (Boc) is highly recommended. The unprotected N-H can be acidic enough to interfere with the basic conditions of the Suzuki reaction or coordinate to the palladium catalyst, inhibiting its activity.[2] The use of N-Boc-5-cyano-1H-indole-2-boronic acid can lead to cleaner reactions and higher yields. A synthetic route to N-Boc-5-cyanoindole-2-boronic acid has been described where the Boc-protected compound is used directly in subsequent coupling steps.[7]
Q5: How can I minimize both protodeboronation and homocoupling?
A combination of strategies is most effective. This includes careful selection of reaction parameters such as the base, solvent, and catalyst system. Using the N-Boc protected version of the boronic acid is a crucial first step. The troubleshooting guides below provide more detailed recommendations.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Significant Protodeboronation
If you observe a significant amount of 5-cyano-1H-indole (or its N-protected form) in your reaction mixture, protodeboronation is likely the primary issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for protodeboronation.
Quantitative Impact of Reaction Parameters on Side Reactions (Illustrative)
| Parameter | Condition | Expected Protodeboronation | Expected Homocoupling | Recommended for this compound? |
| Indole Protection | Unprotected | High | Moderate | No |
| N-Boc Protected | Low | Low | Yes | |
| Base | Strong (e.g., NaOH) | High | Moderate | No |
| Mild (e.g., K₃PO₄, Cs₂CO₃) | Low | Low | Yes [2] | |
| Solvent | Aqueous | High | Moderate | No |
| Anhydrous (e.g., Dioxane) | Low | Low | Yes [4] | |
| Atmosphere | Air | Moderate | High | No |
| Inert (N₂ or Ar) | Low | Low | Yes [4] |
Issue 2: Significant Formation of Homocoupling Byproduct
The presence of a dimeric indole species indicates that homocoupling is a significant side reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for homocoupling.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of N-Boc-5-cyano-1H-indole-2-boronic acid
This protocol is designed to minimize both protodeboronation and homocoupling.
Materials:
-
N-Boc-5-cyano-1H-indole-2-boronic acid (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)[4]
-
Potassium phosphate (K₃PO₄), finely powdered and dried (2.0 equiv)[2]
-
Anhydrous 1,4-dioxane[2]
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a Schlenk flask, add N-Boc-5-cyano-1H-indole-2-boronic acid, the aryl halide, the palladium precatalyst, and potassium phosphate.
-
Seal the flask, and evacuate and backfill with an inert gas three times.[5]
-
Add degassed anhydrous 1,4-dioxane via syringe. The final concentration should be between 0.1 and 0.5 M with respect to the boronic acid.[4]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow Diagram:
Caption: Experimental workflow for Suzuki coupling.
This technical support guide provides a starting point for addressing common issues with this compound. Successful outcomes will depend on careful optimization of the reaction conditions for each specific substrate combination.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 5-Cyano-1H-indole-2-boronic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Cyano-1H-indole-2-boronic acid and its derivatives.
Troubleshooting Guides
Issue 1: Low Recovery After Purification
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low yield after recrystallization | - The compound is highly soluble in the cold solvent.- Too much solvent was used. | - Cool the crystallization mixture in an ice bath for a longer duration.- Use a minimal amount of hot solvent for dissolution.- Try a different solvent or a co-solvent system to decrease solubility at low temperatures. |
| Product lost during column chromatography | - The compound is irreversibly adsorbed onto the silica gel.- The compound is too polar and elutes with the solvent front in reverse-phase chromatography. | - For normal phase, consider using a less acidic stationary phase like neutral alumina.- Add a modifier to the eluent, such as a small amount of acetic acid, to reduce tailing on silica.[1] - For reverse phase, use a more retentive column or a mobile phase with a lower organic content. |
| Decomposition during purification | - Indole-2-boronic acids can be unstable at elevated temperatures.- Acidic conditions can cause protodeboronation (loss of the boronic acid group).[2] | - Use minimal heat during recrystallization.- Avoid strongly acidic conditions during workup and chromatography.- Consider converting the boronic acid to a more stable derivative (e.g., MIDA boronate or potassium trifluoroborate) before purification.[3][4][5][6] |
Issue 2: Persistent Impurities
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Co-eluting impurities in chromatography | - Impurities have similar polarity to the product. | - Optimize the eluent system by trying different solvent mixtures or adding a modifier.- Consider derivatization to alter the polarity of the product, allowing for better separation. |
| Impurity co-crystallizes with the product | - The impurity has a similar crystal lattice packing. | - Try a different recrystallization solvent system.- Perform a preliminary purification step (e.g., acid-base extraction or a quick column plug) to remove the bulk of the impurity before recrystallization. |
| Presence of boroxine (anhydride) | - Boronic acids can dehydrate to form cyclic trimers (boroxines). | - Recrystallize from a solvent system containing water to hydrolyze the boroxine back to the boronic acid.[7] - During workup, ensure conditions are not anhydrous.[7] |
| Protodeboronation product detected | - Cleavage of the C-B bond due to acidic or high-temperature conditions.[2] | - Maintain neutral or slightly basic pH during workup and purification.- Avoid prolonged heating.- Use a "slow release" strategy by employing more stable derivatives like MIDA boronates or trifluoroborates in subsequent reactions.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The primary methods for purifying this compound and its derivatives are:
-
Recrystallization: Effective if a suitable solvent system can be found that dissolves the compound well at high temperatures and poorly at low temperatures, while impurities remain soluble at low temperatures. Common solvents for boronic acids include water, ethanol, ethyl acetate, and mixtures thereof.[1][8]
-
Column Chromatography: Both normal-phase (silica gel or alumina) and reverse-phase (C18) chromatography can be used. However, boronic acids can be challenging to purify by normal-phase chromatography due to their tendency to streak or irreversibly bind to silica.[1][9]
-
Acid-Base Extraction: This technique can be used to separate acidic boronic acids from non-acidic impurities. The boronic acid can be extracted into a basic aqueous solution and then re-acidified and extracted back into an organic solvent.[9]
-
Derivatization: For particularly difficult purifications, the boronic acid can be converted into a more stable and easily purified derivative, such as a MIDA boronate, a diethanolamine adduct, or a potassium trifluoroborate salt.[3][4][5][6][8] The purified derivative can then be used directly in subsequent reactions or converted back to the boronic acid.
Q2: My this compound is a brown, foamy solid after synthesis. How can I purify it?
A2: A brown, foamy appearance suggests the presence of impurities. A common synthetic route to N-Boc-5-cyanoindole-2-boronic acid results in a mixture of the desired product and its Boc-free analog.[10] For purification, you could attempt recrystallization from a suitable solvent system. If that fails, column chromatography may be necessary. Given the potential for a mixture of protected and deprotected indole nitrogen, derivatization to the corresponding MIDA boronate or potassium trifluoroborate might be a robust strategy to purify the core indole-2-boronic acid structure.
Q3: I am observing my product streaking on the TLC plate during chromatographic purification. What can I do?
A3: Streaking on a TLC plate is a common issue with boronic acids on silica gel, often due to their acidic nature and high polarity. To mitigate this, you can:
-
Add a small amount of a polar solvent like methanol to the eluent.
-
Incorporate a small amount of acetic acid into the eluent to suppress the ionization of the boronic acid, which can reduce tailing.[1]
-
Consider using a different stationary phase, such as neutral alumina, which can be less interactive.[1]
Q4: Can I use reverse-phase HPLC for the purification of this compound?
A4: Yes, reverse-phase HPLC can be an effective method for purifying boronic acids.[11] A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier such as formic acid or trifluoroacetic acid.[11] It is important to develop a method that provides good resolution between your product and any impurities.
Q5: How can I confirm the purity of my final product?
A5: The purity of your this compound derivative should be assessed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can provide a quantitative measure of purity.[11]
-
Mass Spectrometry (MS): Can confirm the molecular weight of the product.
Experimental Protocols
Protocol 1: Purification via MIDA Boronate Formation
This protocol is adapted from a general method for the synthesis of MIDA boronates.[3][4]
-
Reaction Setup: In a round-bottom flask, dissolve the crude this compound derivative (1.0 eq) in dioxane (0.2 M).
-
Addition of MIDA Anhydride: Add N-methyliminodiacetic acid (MIDA) anhydride (3.0 eq).
-
Reaction: Heat the mixture at 70°C for 24 hours.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with hexane to precipitate the MIDA boronate.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the solid with hexane and dry under vacuum.
-
The resulting MIDA boronate is typically a stable, crystalline solid that is amenable to further purification by chromatography if necessary.
Protocol 2: Purification via Diethanolamine Adduct Formation
This protocol is based on a general procedure for the formation of diethanolamine adducts of boronic acids.[12]
-
Adduct Formation: Dissolve the crude this compound derivative in dichloromethane.
-
Add Diethanolamine: Add diethanolamine (1.0 - 1.2 eq) and stir the mixture at room temperature.
-
Isolation: The diethanolamine adduct will often precipitate from the solution. The solid can be collected by filtration and washed with a non-polar solvent like ether.[8] The adduct is typically a crystalline solid.
-
Release of Boronic Acid (if required): To regenerate the free boronic acid, the adduct can be treated with an acid (e.g., HCl) in a biphasic system of water and an organic solvent like ethyl acetate. The purified boronic acid will be in the organic layer.
Protocol 3: Purification via Potassium Trifluoroborate Salt Formation
This protocol is adapted from a general method for converting boronic acids to their potassium trifluoroborate salts.[5][13]
-
Salt Formation: Dissolve the crude this compound derivative in methanol.
-
Add KHF₂: Add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (4.5 eq).
-
Stirring: Stir the mixture at room temperature for 30 minutes.
-
Isolation: Remove the methanol under reduced pressure. The resulting solid is the potassium trifluoroborate salt.
-
Purification: The salt can often be purified by recrystallization from a suitable solvent like a methanol/water mixture. To remove pinacol byproducts from boronate ester precursors, repeated dissolution in aqueous methanol followed by evaporation can be effective.[14]
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting decision tree for the purification of boronic acid derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. waters.com [waters.com]
- 12. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. bristol.ac.uk [bristol.ac.uk]
improving the stability of 5-Cyano-1H-indole-2-boronic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 5-Cyano-1H-indole-2-boronic acid in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two main degradation pathways for this compound are protodeboronation and oxidation.[1][2]
-
Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process is highly dependent on the pH of the solution and can be accelerated under both acidic and basic conditions.[1][3][4] For heteroaromatic boronic acids like this one, the formation of zwitterionic species at neutral pH can sometimes increase the rate of protodeboronation.[1]
-
Oxidation of the boronic acid group can lead to the formation of the corresponding phenol (5-cyano-1H-indol-2-ol) and boric acid.[2][5][6][7] This can be initiated by dissolved oxygen, peroxide impurities in solvents, or other oxidizing agents.[7][8][9]
Q2: How should I store this compound to ensure its long-term stability?
A2: To maximize the shelf-life of this compound, it should be stored as a solid in a tightly sealed container at low temperatures, typically between 0-8°C.[10][11] For enhanced stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize exposure to moisture and oxygen.
Q3: What solvents are recommended for dissolving this compound to prepare stock solutions?
A3: For short-term storage and immediate use in reactions, aprotic solvents such as dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) are generally preferred. It is crucial to use anhydrous solvents to minimize hydrolysis and subsequent degradation. If aqueous conditions are necessary for a reaction, it is best to prepare the solution immediately before use.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The pH of an aqueous solution significantly impacts the stability of arylboronic acids. At neutral to acidic pH, the compound exists predominantly in its trigonal boronic acid form. As the pH increases above its pKa, it converts to the more nucleophilic and often less stable tetrahedral boronate anion.[12] The presence of the electron-withdrawing cyano group is expected to lower the pKa of the boronic acid, making it more acidic than unsubstituted phenylboronic acid.[12] Both highly acidic and highly basic conditions can accelerate protodeboronation.
Troubleshooting Guide
Issue 1: Low or no yield in Suzuki-Miyaura coupling reactions.
-
Possible Cause A: Degradation of the boronic acid prior to the reaction.
-
Solution: Use freshly purchased or properly stored this compound. Prepare solutions immediately before use in degassed, anhydrous solvents.
-
-
Possible Cause B: Protodeboronation during the reaction.
-
Possible Cause C: Catalyst inhibition.
-
Solution: The free N-H group of the indole ring can sometimes interact with the palladium catalyst, potentially inhibiting its activity.[14] Using a higher catalyst loading or specific ligands designed for heteroaromatic substrates (e.g., SPhos, XPhos) may improve the reaction outcome.[14] Protecting the indole nitrogen with a Boc group (as in 1-Boc-5-cyano-1H-indole-2-boronic acid) can also prevent this issue.[15]
-
Issue 2: Inconsistent results between experimental runs.
-
Possible Cause A: Variable quality of the boronic acid.
-
Solution: The purity of the boronic acid can vary between batches. It is advisable to check the purity of a new batch by HPLC or NMR before use.
-
-
Possible Cause B: Presence of oxygen in the reaction.
-
Solution: Oxygen can lead to the oxidative degradation of the boronic acid and can also deactivate the palladium catalyst, leading to the formation of homocoupling byproducts.[16] Ensure that all solvents are thoroughly degassed and that the reaction is maintained under a strict inert atmosphere (argon or nitrogen) from start to finish.
-
Data Presentation
Table 1: Factors Influencing the Stability of this compound in Solution
| Parameter | Condition | Expected Impact on Stability | Rationale |
| Temperature | Elevated | Decreased | Accelerates both protodeboronation and oxidation rates. |
| Low (0-8°C) | Increased | Slows down degradation processes.[10][11] | |
| pH | Highly Acidic (<4) | Decreased | Can catalyze protodeboronation. |
| Neutral (~7) | Variable | Potential for zwitterion formation which may increase protodeboronation rate.[1] | |
| Highly Basic (>10) | Decreased | Formation of less stable boronate anion, accelerating protodeboronation.[4] | |
| Solvent | Aprotic, Anhydrous | Increased | Minimizes hydrolysis and protodeboronation. |
| Protic (e.g., water, alcohols) | Decreased | Can act as a proton source for protodeboronation. | |
| Atmosphere | Air (Oxygen) | Decreased | Promotes oxidative degradation.[7] |
| Inert (Nitrogen, Argon) | Increased | Prevents oxidation. | |
| Additives | Oxidizing Agents | Significantly Decreased | Directly causes oxidative degradation of the boronic acid.[8][9] |
| Diols | Increased (as boronate ester) | Forms a more stable boronate ester, protecting the boronic acid functionality.[10] |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol outlines a general method to assess the stability of this compound in a given solution over time.
1. Materials and Equipment:
-
This compound
-
HPLC-grade solvent of interest (e.g., acetonitrile, water, buffer)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler vials
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of ~1 mg/mL.
-
Sample Incubation: Transfer aliquots of the stock solution into several HPLC vials. Store these samples under the desired conditions (e.g., specific temperature, light exposure).
-
HPLC Analysis:
-
Set the UV detector to a wavelength where the compound has strong absorbance (a preliminary UV scan is recommended).
-
Use a suitable mobile phase gradient. For example:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
Inject a sample at designated time points (e.g., t=0, 1h, 2h, 4h, 8h, 24h).
-
-
Data Analysis:
-
Monitor the peak area of the this compound peak over time.
-
The appearance of new peaks indicates the formation of degradation products.
-
Calculate the percentage of the remaining boronic acid at each time point relative to t=0.
-
Protocol 2: ¹¹B NMR for Monitoring Degradation
¹¹B NMR is a powerful tool to observe the boron center directly and can distinguish between the trigonal boronic acid and the tetrahedral boronate ester or degradation products.[17][18][19]
1. Materials and Equipment:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
NMR spectrometer equipped with a boron probe
-
NMR tubes
2. Procedure:
-
Sample Preparation: Dissolve a sample of this compound (~5-10 mg) in the chosen deuterated solvent in an NMR tube.
-
Initial Spectrum: Acquire an initial ¹¹B NMR spectrum. The trigonal boronic acid should give a relatively broad signal.
-
Stress Conditions: To the NMR tube, add the stressor of interest (e.g., a drop of D₂O, a small amount of acid or base).
-
Time-course Monitoring: Acquire ¹¹B NMR spectra at regular intervals to monitor changes in the chemical shift and the appearance of new signals. A shift upfield typically indicates the formation of a tetrahedral boronate species.[18] The disappearance of the boronic acid signal without the formation of a stable boronate ester suggests degradation.
-
Data Analysis: Integrate the signals to quantify the relative amounts of the different boron species over time.
Visualizations
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chemimpex.com [chemimpex.com]
- 11. chemimpex.com [chemimpex.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemimpex.com [chemimpex.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. mdpi.com [mdpi.com]
- 18. par.nsf.gov [par.nsf.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: 5-Cyano-1H-indole-2-boronic acid Reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Cyano-1H-indole-2-boronic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound?
A1: this compound is a versatile reagent primarily used in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] Its unique structure, featuring an electron-withdrawing cyano group on the indole scaffold, makes it a valuable building block in the synthesis of complex organic molecules.[2] These products are of significant interest in medicinal chemistry for the development of targeted therapies and in materials science for the creation of novel functional materials.[3]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its stability and reactivity, this compound should be stored in a cool, dry place, typically at 0-8°C.[2][3] It is advisable to store it under an inert atmosphere, such as argon or nitrogen, to prevent degradation from moisture and air.
Q3: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield or failing completely. What are the initial checks I should perform?
A3: When encountering a low-yielding or failed Suzuki-Miyaura reaction, consider the following initial checks:
-
Inert Atmosphere: Ensure that the reaction was set up under a strictly inert atmosphere (argon or nitrogen). Oxygen can lead to the oxidative degradation of the palladium catalyst and promote unwanted side reactions like boronic acid homocoupling.[4]
-
Reagent Quality: Verify the purity and integrity of your reagents. The boronic acid can degrade over time, and the palladium catalyst and ligands can be sensitive to air and moisture. Ensure solvents are anhydrous and properly degassed.
-
Base Selection: The choice and quality of the base are critical. Ensure the base is finely powdered and anhydrous. Common bases for Suzuki-Miyaura reactions include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[5][6]
-
Reaction Temperature: The reaction temperature might be too low for the activation of the C-X bond (where X is a halide) or too high, leading to decomposition. Optimization of the temperature is often necessary.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during reactions with this compound.
Problem 1: Low Product Yield
Low yields are a common issue and can stem from several factors. The following table provides a starting point for optimizing your reaction conditions. Note that the optimal conditions can be substrate-dependent.
Data Presentation: Illustrative Reaction Conditions for Suzuki-Miyaura Coupling of an Indole-2-boronic Acid with an Aryl Bromide
The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of various heteroaryl boronic acids. This data can serve as a guide for optimizing the coupling of this compound.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/H₂O (4:1) | 120 | 1 | Low to Moderate |
| 2 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME | 80 | 2 | Good |
| 3 | Pd₂(dba)₃ (2) | SPhos (6) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 15 | High |
| 4 | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (3) | THF/H₂O (4:1) | 80 | 12 | Good to High |
This table is a compilation of representative data for similar substrates and should be used as a starting point for optimization.
Problem 2: Presence of Significant Side Products
Several side reactions can compete with the desired cross-coupling, leading to a complex crude product mixture.
-
Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of 5-cyano-1H-indole. This side reaction is often promoted by high temperatures and the presence of water.[8]
-
Solution: Use anhydrous solvents, minimize reaction time, and consider using a boronic ester (e.g., a pinacol ester) which can be more stable.[4]
-
-
Homocoupling: The coupling of two molecules of the boronic acid to form a symmetrical bi-indole dimer. This is often promoted by the presence of oxygen and Pd(II) species.[4]
-
Solution: Ensure thorough degassing of the reaction mixture and use a Pd(0) catalyst or a pre-catalyst that is efficiently reduced to Pd(0).
-
-
Hydrolysis of the Cyano Group: The cyano group can be hydrolyzed to a carboxamide or a carboxylic acid under harsh acidic or basic conditions, especially during workup.
-
Solution: Use milder bases and ensure a neutral pH during the aqueous workup.
-
Problem 3: Difficulty in Product Purification
The presence of polar side products, such as those resulting from nitrile hydrolysis or unreacted boronic acid, can complicate purification by column chromatography.
-
Solution:
-
Acid/Base Wash: An acidic wash (e.g., dilute HCl) can help remove basic impurities, while a basic wash (e.g., dilute NaHCO₃) can remove acidic impurities like the hydrolyzed byproducts.
-
Boric Acid Scavengers: There are commercially available resins that can selectively bind to and remove unreacted boronic acids from the reaction mixture.
-
Experimental Protocols
Detailed Methodology for a General Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,2-dimethoxyethane (DME))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting decision tree for low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
effect of base and solvent on 5-Cyano-1H-indole-2-boronic acid coupling reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for Suzuki-Miyaura coupling reactions involving 5-Cyano-1H-indole-2-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki-Miyaura coupling of this compound?
The base is a critical component in the Suzuki-Miyaura catalytic cycle, primarily facilitating the transmetalation step.[1] There are two commonly accepted pathways for its role:
-
Boronate Pathway: The base activates the boronic acid to form a more nucleophilic "ate" complex (boronate), which then reacts with the palladium(II) halide complex.
-
Oxo-Palladium Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex. This complex then reacts with the neutral boronic acid.[2]
The operative pathway can depend on the specific base, solvent, and reactants used. Weaker bases like carbonates are often effective.[1]
Q2: How does the choice of solvent affect the coupling reaction?
The solvent plays a crucial role in solubilizing the reactants, catalyst, and base, and it can significantly influence the reaction rate and yield. Common solvents for Suzuki-Miyaura couplings include:
-
Aprotic polar solvents: Dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used.[3][4]
-
Aqueous mixtures: Often, a mixture of an organic solvent with water is employed, which can enhance the solubility of the base and facilitate the reaction.[3][5] For instance, a 4:1 mixture of dioxane and water is a common choice.[5]
The optimal solvent system depends on the specific substrates and other reaction conditions.
Q3: My reaction is not proceeding to completion. What are the common causes?
Incomplete conversion in the Suzuki-Miyaura coupling of this compound can be due to several factors:
-
Inefficient Catalyst System: The choice of palladium source and ligand is critical. For nitrogen-rich heterocycles like indoles, bulky electron-rich phosphine ligands such as SPhos and XPhos often provide good results.[5]
-
Inappropriate Base or Solvent: The combination of base and solvent must be suitable for the specific substrates. A screening of different bases and solvents may be necessary.
-
Low Reaction Temperature: Increasing the reaction temperature can sometimes drive the reaction to completion.[5]
-
Catalyst Deactivation: The indole nitrogen can coordinate to the palladium center, leading to catalyst inhibition. Using a suitable ligand can mitigate this effect.[5]
-
Protodeboronation: The boronic acid can be cleaved from the indole ring under the reaction conditions.
Q4: I am observing significant side products. What are they and how can I minimize them?
Common side reactions include:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be a significant issue with heteroaryl boronic acids, especially under harsh basic conditions.[6][7] To minimize this, using milder bases, optimizing the reaction time, and employing a "slow-release" strategy for the boronic acid can be beneficial.[8]
-
Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can occur. This is often promoted by the presence of oxygen. Ensuring the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) can reduce homocoupling.
-
Hydrolysis of the Cyano Group: The cyano group on the indole ring can be hydrolyzed to a carboxamide or carboxylic acid under acidic or basic conditions, particularly with prolonged reaction times or harsh work-up procedures.[9] Using milder bases and minimizing reaction time can help prevent this.
Troubleshooting Guides
Problem: Low to No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a fresh batch of catalyst and ligand. Consider using a pre-catalyst for more reliable initiation. |
| Inappropriate Ligand | For electron-rich indole systems, consider using bulky, electron-donating ligands like SPhos, XPhos, or RuPhos.[5] |
| Incorrect Base | The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1][10] |
| Poor Solvent Choice | The solvent system needs to be optimized. Try different solvents like dioxane/water, THF/water, or DMF.[3][4] |
| Reaction Temperature Too Low | Gradually increase the reaction temperature. For challenging couplings, temperatures around 100°C may be required.[5] |
| Oxygen Contamination | Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (N₂ or Ar) throughout the reaction. |
Problem: Significant Protodeboronation
| Possible Cause | Troubleshooting Steps |
| Harsh Basic Conditions | Use a milder base (e.g., K₂CO₃ instead of NaOH). Use the minimum effective amount of base. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. |
| High Temperature | Optimize the temperature to the lowest effective level. |
| Water Content | While some water is often beneficial, excessive water can promote protodeboronation. Ensure anhydrous solvents are used if employing anhydrous conditions. |
Problem: Hydrolysis of the Cyano Group
| Possible Cause | Troubleshooting Steps |
| Strongly Basic or Acidic Conditions | Use a weaker base (e.g., K₂CO₃). Neutralize the reaction mixture promptly during work-up. |
| Extended Reaction Time at High Temperature | Minimize the reaction time and temperature required for the coupling. |
| Harsh Work-up | Use a mild work-up procedure, avoiding strong acids or bases. |
Quantitative Data on Base and Solvent Effects
While a comprehensive dataset for this compound is not available in a single source, the following tables summarize representative conditions and yields for the Suzuki-Miyaura coupling of related indole and nitrogen-rich heterocyclic boronic acids, which can serve as a guide for optimization.
Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Catalyst/Ligand | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Chloroindazole | 5-Indole boronic acid | K₃PO₄ | Dioxane/H₂O (4:1) | Pd₂(dba)₃/SPhos | 100 | 52 | [5] |
| 2 | 3-Chloroindazole | 5-Indole boronic acid | K₃PO₄ | Dioxane/H₂O (4:1) | P2 (SPhos pre-catalyst) | 100 | 80 | [5] |
| 3 | 4-Iodoanisole | Phenylboronic acid | Na₂CO₃ | DMF/H₂O (1:1) | Pd/NiFe₂O₄ | 80 | 98 | [4] |
| 4 | 4-Iodoanisole | Phenylboronic acid | K₂CO₃ | DMF/H₂O (1:1) | Pd/NiFe₂O₄ | 80 | 95 | [4] |
| 5 | 4-Iodoanisole | Phenylboronic acid | K₃PO₄ | DMF/H₂O (1:1) | Pd/NiFe₂O₄ | 80 | 92 | [4] |
Table 2: Effect of Solvent on Suzuki-Miyaura Coupling Yield
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |
| 1 | 5,7-Dibromoindole | Phenylboronic acid | Na₂CO₃ | Dioxane | Pd(PPh₃)₄ | 120 | 54 | [3] |
| 2 | 5,7-Dibromoindole | Phenylboronic acid | Na₂CO₃ | THF | Pd(PPh₃)₄ | 120 | 45 | [3] |
| 3 | 5,7-Dibromoindole | Phenylboronic acid | Na₂CO₃ | Acetonitrile | Pd(PPh₃)₄ | 120 | 30 | [3] |
| 4 | 5,7-Dibromoindole | Phenylboronic acid | Na₂CO₃ | Water | Pd(PPh₃)₄ | 120 | 85 | [3] |
| 5 | 5,7-Dibromoindole | Phenylboronic acid | Na₂CO₃ | Methanol | Pd(PPh₃)₄ | 120 | 72 | [3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a suitable pre-catalyst)
-
Phosphine ligand (e.g., SPhos or XPhos)
-
Base (e.g., K₃PO₄ or K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
In a separate vial, dissolve the palladium catalyst (e.g., 2 mol%) and the ligand (e.g., 4 mol%) in the organic solvent under an inert atmosphere.
-
Add the catalyst/ligand solution to the reaction vessel via syringe, followed by the degassed water (if using a biphasic system, e.g., dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protodeboronation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 5-Cyano-1H-indole-2-boronic Acid in Organic Synthesis
Welcome to the technical support center for 5-Cyano-1H-indole-2-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this valuable reagent during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition for this compound during reactions?
A1: The primary decomposition pathway for this compound, like many other arylboronic acids, is protodeboronation .[1][2] This is a side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of 5-cyano-1H-indole. This process is often accelerated under acidic or basic conditions and in the presence of a palladium catalyst.[1][2]
Q2: How does the 5-cyano group affect the stability of the indole-2-boronic acid?
A2: The electron-withdrawing nature of the cyano group at the 5-position makes the indole ring electron-deficient. This can increase the susceptibility of the C-B bond at the 2-position to nucleophilic attack and subsequent protodeboronation, especially under basic conditions commonly used in Suzuki-Miyaura coupling reactions.[2]
Q3: Is the N-H proton of the indole acidic, and can this cause issues?
A3: Yes, the N-H proton of the indole ring is acidic and can be deprotonated by the bases used in coupling reactions. This can lead to catalyst inhibition or undesired side reactions.[3] For this reason, using the N-protected form of the boronic acid is often recommended.
Q4: What is the benefit of using N-Boc-5-cyano-1H-indole-2-boronic acid?
A4: The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances the stability and reactivity of the compound.[4][5] It prevents the issues associated with the acidic N-H proton and can improve solubility. The Boc group can often be removed in a subsequent step if the final product requires the free N-H. In some cases, the Boc group may even be cleaved under the Suzuki-Miyaura coupling conditions, simplifying the overall synthetic sequence.[6]
Q5: Can I use this compound directly in Suzuki-Miyaura reactions without N-protection?
A5: While it is possible, it is often more challenging. Reactions with unprotected N-H indoles can suffer from lower yields and require careful optimization of reaction conditions, including the choice of base, catalyst, and solvent.[3] For more robust and reproducible results, the N-Boc protected version is generally preferred.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound and its N-Boc protected derivative in cross-coupling reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Decomposition of the boronic acid (Protodeboronation) | - Use the N-Boc protected version (1-Boc-5-cyano-1H-indole-2-boronic acid) for enhanced stability.[4][5]- Use milder bases such as K₃PO₄ or K₂CO₃ instead of strong bases like NaOH or NaOMe.[3][7]- Lower the reaction temperature and shorten the reaction time as much as possible.- Ensure rigorous degassing of solvents and reaction mixtures to remove oxygen, which can promote decomposition.[8] |
| Catalyst deactivation | - The free N-H of the unprotected indole can coordinate to the palladium catalyst, leading to deactivation. Use the N-Boc protected boronic acid.[3]- Use a fresh, high-quality palladium catalyst and ligand. Consider air-stable pre-catalysts.[8] | |
| Poor solubility of reagents | - Choose a solvent system that ensures the solubility of all reactants. Dioxane/water or THF/water mixtures are commonly used.[3][8] | |
| Formation of 5-cyanoindole (protodeboronation byproduct) | Excessive base or prolonged reaction time | - Reduce the equivalents of base used.- Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. |
| Presence of protic sources | - While water is often a necessary co-solvent, using an excessive amount can promote protodeboronation. Use the recommended solvent ratios. | |
| Homocoupling of the boronic acid | Presence of oxygen or Pd(II) species | - Ensure the reaction is carried out under a strict inert atmosphere (Nitrogen or Argon).[8]- If using a Pd(II) source, ensure its complete reduction to the active Pd(0) species. Using a Pd(0) source directly can mitigate this.[1] |
| Inconsistent reaction results | Variable quality of the boronic acid | - Boronic acids can degrade upon storage. Store this compound and its derivatives at 0-8°C under an inert atmosphere.[9]- Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) for storage and use. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling using 1-Boc-5-cyano-1H-indole-2-boronic acid
This protocol is a starting point and may require optimization for specific substrates.
Reagents and Materials:
-
Aryl halide (1.0 equiv)
-
1-Boc-5-cyano-1H-indole-2-boronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, 1-Boc-5-cyano-1H-indole-2-boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Workflows and Concepts
To further clarify the processes involved, the following diagrams illustrate key experimental workflows and the chemical transformations discussed.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: Competing reaction pathways for this compound.
Caption: A logical flow for troubleshooting low-yielding reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. chemimpex.com [chemimpex.com]
Technical Support Center: Large-Scale Synthesis of 5-Cyano-1H-indole-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the large-scale synthesis of 5-Cyano-1H-indole-2-boronic acid. The information is structured to assist in optimizing synthetic protocols and resolving issues that may arise during process development and scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the large-scale production of this compound?
A common and effective strategy for the synthesis of this compound involves a multi-step process. This typically begins with the synthesis of the 5-cyanoindole core, followed by N-protection (often with a Boc group), subsequent borylation at the C2 position, and finally deprotection to yield the target molecule.
Q2: Why is N-protection of 5-cyanoindole necessary before the borylation step?
The indole nitrogen is acidic and can interfere with the borylation reaction, which is typically carried out using strong bases like lithium diisopropylamide (LDA) at low temperatures. Protecting the nitrogen, for example as an N-Boc derivative, prevents deprotonation at the N1 position and directs the metallation and subsequent borylation to the desired C2 position of the indole ring.
Q3: What are the critical parameters to control during the borylation reaction?
The borylation step is highly sensitive to temperature and moisture. Key parameters to control include:
-
Anhydrous Conditions: All solvents and reagents must be strictly anhydrous to prevent quenching of the organolithium reagent and hydrolysis of the boronic ester intermediate.
-
Temperature Control: The reaction is typically performed at low temperatures (e.g., 0°C or below) to ensure selectivity and minimize side reactions.
-
Stoichiometry: Precise control of the amount of base (e.g., LDA) and the boronic acid precursor is crucial for maximizing yield and minimizing impurity formation.
Q4: My final product, this compound, shows poor stability. What are the likely causes?
Indole-2-boronic acids can be susceptible to degradation under certain conditions.[1] Potential causes for instability include:
-
Acidic Conditions: Strong acids can promote protodeboronation, which is the cleavage of the carbon-boron bond.[1]
-
Oxidation: Boronic acids are prone to oxidation, which can be accelerated by exposure to air and certain metal ions.
-
Elevated Temperatures: Prolonged exposure to high temperatures during work-up or purification can lead to decomposition.[1]
Q5: What are the typical impurities observed in the final product?
Common impurities can include the starting material (5-cyanoindole), the protodeboronated product (5-cyanoindole), and byproducts from the borylation reaction.[1] If an N-Boc protected intermediate is used, incomplete deprotection can result in residual N-Boc-5-cyano-1H-indole-2-boronic acid in the final product.
Troubleshooting Guides
Issue 1: Low Yield in 5-Cyanoindole Synthesis (Precursor)
| Observed Problem | Potential Root Cause | Recommended Solution |
| Incomplete reaction | Insufficient reaction time or temperature. | Monitor the reaction by TLC or HPLC to ensure completion. If necessary, gradually increase the reaction temperature or prolong the reaction time. |
| Formation of side products (e.g., hydrolysis of the nitrile group) | Presence of water; harsh acidic or basic conditions during work-up. | Use anhydrous solvents and reagents. Neutralize the reaction mixture promptly during work-up, potentially using a buffered system.[1] |
| Polymerization of indole | High concentration of reactive intermediates or presence of strong acids. | Conduct the reaction at a higher dilution. If acidic conditions are necessary, consider using a milder acid or a Lewis acid catalyst.[1] |
Issue 2: Inefficient Borylation of N-Boc-5-cyanoindole
| Observed Problem | Potential Root Cause | Recommended Solution |
| Low conversion to the boronic acid | Inactive or insufficient organolithium reagent (e.g., LDA). | Ensure LDA is freshly prepared or properly stored. Verify the titer of the LDA solution. Use a slight excess of LDA. |
| Formation of the Boc-free analogue as a major byproduct | Premature deprotection during reaction or work-up. | Maintain strict temperature control during the reaction. Use a carefully controlled, mild acidic quench (e.g., saturated ammonium chloride solution) instead of strong acids. |
| Inconsistent results upon scale-up | Poor mixing or localized temperature fluctuations in a large reactor. | Ensure efficient stirring and use a reactor with good heat transfer capabilities to maintain a consistent temperature profile. |
Issue 3: Challenges in N-Boc Deprotection
| Observed Problem | Potential Root Cause | Recommended Solution |
| Incomplete deprotection | Insufficient acid strength or reaction time. | Screen different acidic conditions (e.g., TFA in DCM, HCl in dioxane). Monitor the reaction closely by HPLC to determine the optimal reaction time. |
| Degradation of the product (protodeboronation) | Harsh acidic conditions or elevated temperatures. | Use milder acidic conditions or perform the reaction at a lower temperature for a longer duration. Consider alternative, non-acidic deprotection methods if the substrate is highly sensitive. |
| Difficult isolation of the final product | The product may be highly polar and water-soluble. | After neutralization, consider extraction with a more polar solvent system or use techniques like solid-phase extraction for isolation. |
Issue 4: Purification Difficulties of the Final Product
| Observed Problem | Potential Root Cause | Recommended Solution |
| Product "oils out" during crystallization | High concentration of impurities. | Perform a preliminary purification step such as a solvent wash or flash chromatography before attempting crystallization. |
| Poor separation from impurities by column chromatography | The boronic acid may be interacting strongly with the silica gel. | Use a less acidic stationary phase like neutral alumina. Consider adding a small amount of a polar solvent or a modifier like acetic acid to the eluent to reduce tailing.[1] |
| Product degradation on the column | Sensitivity to the stationary phase (silica gel can be acidic). | Use neutral alumina as the stationary phase. Perform the chromatography quickly and at room temperature to minimize contact time.[1] |
Experimental Protocols
Note: The following protocols are illustrative and based on general laboratory procedures. For large-scale synthesis, appropriate process safety reviews and optimizations are mandatory.
Protocol 1: Synthesis of N-Boc-5-cyano-1H-indole-2-boronic acid (Lab Scale)
This protocol is adapted from a known synthetic route.[2]
-
N-Boc Protection of 5-cyanoindole:
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Dissolve 5-cyanoindole in an appropriate solvent (e.g., THF).
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Add a base (e.g., DMAP, catalytic amount) followed by di-tert-butyl dicarbonate (Boc)₂O.
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Stir at room temperature until the reaction is complete (monitor by TLC/HPLC).
-
Work up by quenching with water and extracting the product with an organic solvent. Purify by recrystallization or chromatography to obtain N-Boc-5-cyanoindole.
-
-
Borylation:
-
In a flame-dried, multi-neck flask under a nitrogen atmosphere, dissolve N-Boc-5-cyanoindole in anhydrous THF.
-
Cool the solution to 0°C.
-
Slowly add a solution of lithium diisopropylamide (LDA) in THF/cyclohexane dropwise over 20 minutes, maintaining the temperature at 0°C.
-
Stir the mixture at 0°C for 2 hours.
-
Add triisopropyl borate at 0°C and allow the reaction to warm to room temperature while stirring.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
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Extract the product with ethyl acetate. The organic layer contains a mixture of N-Boc-5-cyanoindole-2-boronic acid and its Boc-free analogue.[2]
-
Protocol 2: N-Boc Deprotection (General)
-
Acidic Deprotection:
-
Dissolve the crude N-Boc-5-cyano-1H-indole-2-boronic acid in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature, monitoring for completion by HPLC.
-
Upon completion, carefully neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).
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Extract the aqueous layer with an appropriate organic solvent to isolate the crude this compound.
-
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Borylation Step
Caption: Troubleshooting logic for the borylation step.
References
Technical Support Center: Catalyst Selection for Efficient 5-Cyano-1H-indole-2-boronic Acid Cross-Coupling
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Cyano-1H-indole-2-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting for this specific transformation.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki-Miyaura coupling of this compound challenging?
A1: The cross-coupling of this compound presents a unique set of challenges due to the electronic properties of the indole ring. The presence of the electron-withdrawing cyano (-CN) group at the 5-position deactivates the indole ring, making the boronic acid less nucleophilic. This can slow down the crucial transmetalation step in the catalytic cycle. Additionally, the unprotected N-H group of the indole can interact with the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions.
Q2: Is N-protection of the indole necessary for this coupling reaction?
A2: While not always mandatory, N-protection of the indole, typically with a Boc (tert-butyloxycarbonyl) group, is highly recommended.[1] The Boc group enhances the stability of the boronic acid and can improve solubility.[1] More importantly, it prevents potential catalyst inhibition by the acidic N-H proton and can lead to cleaner reactions with higher yields. The synthesis of N-Boc-5-cyanoindole-2-boronic acid has been reported and is often used in subsequent coupling steps.[2]
Q3: What are the most common side reactions observed during the coupling of this compound?
A3: The most common side reactions include:
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Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 5-cyanoindole. This is often exacerbated by the presence of water and elevated temperatures. Using the more stable pinacol ester of the boronic acid can help mitigate this issue.[3]
-
Homocoupling: The self-coupling of the boronic acid to form a symmetrical bi-indole byproduct. This can be minimized by ensuring a thoroughly degassed reaction mixture and using an efficient palladium(0) source.[4]
-
Hydrolysis of the Cyano Group: Under harsh basic conditions, the cyano group can be susceptible to hydrolysis. Careful selection of a milder base is important.
Q4: Which palladium catalysts and ligands are most effective for this type of electron-deficient substrate?
A4: For electron-deficient boronic acids like this compound, highly active catalyst systems are generally required. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), are often essential.[4] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle and can help overcome the slow transmetalation. Palladium precatalysts like XPhos Pd G3 are often a good starting point.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst. | Ensure the palladium source and ligand are fresh and active. Use a robust, air-stable precatalyst.[4] |
| Poor substrate solubility. | Use a solvent system that ensures the solubility of all reactants. For N-Boc protected substrates, solvents like dioxane or THF are often suitable. | |
| Inefficient transmetalation due to the electron-withdrawing cyano group. | Employ bulky, electron-rich ligands (e.g., SPhos, XPhos) to accelerate the catalytic cycle.[4] Consider using a stronger base like K₃PO₄ or Cs₂CO₃.[4] | |
| Significant Protodeboronation | Unstable boronic acid. | Convert the boronic acid to its more stable pinacol ester derivative. |
| Presence of excess water. | Use anhydrous solvents and dry reagents. If water is necessary for the base, use the minimum required amount. | |
| Prolonged reaction time at high temperature. | Monitor the reaction closely and work it up as soon as the starting material is consumed. | |
| Formation of Homocoupling Byproduct | Presence of oxygen. | Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive inert gas pressure (e.g., Argon or Nitrogen).[4] |
| Inefficient reduction of Pd(II) to Pd(0). | Use a Pd(0) source like Pd₂(dba)₃ or an efficient precatalyst system.[4] | |
| Difficulty in Product Purification | Co-elution with byproducts. | Optimize the reaction conditions to minimize side reactions. If homocoupling is an issue, acid-base workup might help in separating the desired product. |
Catalyst and Ligand Selection for this compound Coupling
The selection of an appropriate catalyst and ligand system is critical for achieving high yields and selectivity. For this electron-deficient substrate, systems known for their high activity are recommended.
| Catalyst System | Recommended Ligand | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ | SPhos or XPhos | 1-5 | K₃PO₄ or Cs₂CO₃ | Dioxane/H₂O (e.g., 10:1) | 80-110 | A robust system for challenging couplings.[4] |
| Pd(OAc)₂ | Buchwald Ligands (e.g., RuPhos) | 1-5 | K₂CO₃ or K₃PO₄ | Toluene/H₂O or THF/H₂O | 80-110 | A common and effective combination. |
| XPhos Pd G3 | (Pre-ligated) | 0.5-2 | K₃PO₄ | Dioxane/H₂O | 80-110 | An air-stable and highly active precatalyst.[4] |
| Pd(PPh₃)₄ | (Self-ligated) | 5-10 | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | A classical catalyst, may require higher loading and temperature. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of N-Boc-5-cyano-1H-indole-2-boronic Acid
This protocol is a generalized starting point and should be optimized for specific aryl halide coupling partners.
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Reagent Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the N-Boc-5-cyano-1H-indole-2-boronic acid (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equivalents).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizing Experimental Workflows and Troubleshooting
Caption: A generalized workflow for a typical Suzuki-Miyaura coupling experiment.
Caption: A decision tree for troubleshooting low yields in the cross-coupling reaction.
References
Technical Support Center: Synthesis of 5-Cyano-1H-indole-2-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Cyano-1H-indole-2-boronic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Problem 1: Low Yield of this compound
Question: I am getting a low yield of my desired product after the lithiation-borylation reaction of 5-cyanoindole. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily related to the sensitive nature of the lithiation and borylation steps.
Possible Causes and Solutions:
-
Incomplete Lithiation: The deprotonation of the N-H of 5-cyanoindole is the first critical step.
-
Solution: Ensure your reaction is performed under strictly anhydrous conditions, as any moisture will quench the strong base (e.g., LDA or n-BuLi). Use freshly distilled anhydrous THF and ensure all glassware is flame-dried under vacuum. The base should be titrated before use to determine its exact molarity.
-
-
Side Reactions of the Lithiated Intermediate: The lithiated indole can be unstable and participate in side reactions.
-
Solution: Maintain a low reaction temperature (typically -78 °C) during the lithiation and subsequent borylation steps to minimize degradation. Add the electrophile (triisopropyl borate) slowly to the cooled solution of the lithiated indole.
-
-
Inefficient Borylation: The reaction with the borate ester may be incomplete.
-
Solution: Use a slight excess of triisopropyl borate (1.2-1.5 equivalents). Allow the reaction to stir at low temperature for an adequate amount of time (e.g., 2 hours) before warming to room temperature to ensure complete reaction.
-
-
Protodeboronation during Workup: The C-B bond can be cleaved under acidic or basic conditions, especially with prolonged exposure.
-
Solution: Perform the acidic workup (e.g., with 2N HCl) at a low temperature (0 °C) and minimize the time the product is in contact with the acidic aqueous phase. Prompt extraction into an organic solvent is recommended.[1]
-
Problem 2: Presence of a Significant Amount of 5-Cyanoindole Starting Material in the Final Product
Question: My crude product shows a large amount of unreacted 5-cyanoindole. How can I drive the reaction to completion?
Answer:
The presence of unreacted starting material indicates that the initial lithiation step was likely unsuccessful.
Possible Causes and Solutions:
-
Inactive Base: The lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) may have degraded.
-
Solution: Use freshly prepared or recently titrated LDA or n-BuLi. Store these reagents properly under an inert atmosphere.
-
-
Insufficient Base: An inadequate amount of base will result in incomplete deprotonation of the 5-cyanoindole.
-
Solution: Use a slight excess of the base (e.g., 1.1 equivalents) to ensure complete lithiation.
-
-
Reaction Temperature Too High During Base Addition: Adding the base at a higher temperature can lead to side reactions and consumption of the base.
-
Solution: Ensure the reaction mixture is cooled to the appropriate temperature (e.g., 0 °C or -78 °C, depending on the base) before the slow, dropwise addition of the base.
-
Problem 3: Identification of a Polar Impurity in the Crude Product
Question: I am observing a more polar spot on my TLC and a corresponding peak in my HPLC analysis. What could this impurity be?
Answer:
A common polar impurity is likely the result of hydrolysis of the nitrile group on the indole ring.
Possible Impurities and Prevention:
-
5-Carboxamido-1H-indole-2-boronic acid or 5-Carboxy-1H-indole-2-boronic acid: These impurities can form if the nitrile group is hydrolyzed during the acidic or basic workup, especially with prolonged exposure or at elevated temperatures.[2]
-
Prevention:
-
Minimize the time the reaction mixture is exposed to acidic or basic conditions during workup.
-
Maintain low temperatures (0 °C) during the workup.
-
Consider using a buffered workup if hydrolysis is a persistent issue.
-
-
-
Starting Material Impurities: If the initial 5-cyanoindole contains 5-carboxamidoindole or 5-carboxyindole, these will be carried through the synthesis.
-
Prevention: Ensure the purity of the starting 5-cyanoindole by recrystallization or column chromatography before use.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities include:
-
5-Cyanoindole (unreacted starting material): Due to incomplete lithiation.
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5-Cyano-1H-indole (protodeboronation product): The desired product can lose the boronic acid group during workup or storage.
-
Boroxine: A cyclic trimer anhydride of the boronic acid, formed by dehydration. This is often observed in the solid state or in non-polar solvents.
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Hydrolysis Products (5-Carboxamido- or 5-Carboxy-1H-indole-2-boronic acid): Resulting from the hydrolysis of the nitrile group.[2]
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Isopropanol and Boric Acid: Byproducts from the hydrolysis of triisopropyl borate.
Q2: How can I minimize the formation of boroxine?
A2: Boroxine formation is a reversible dehydration process. To minimize its formation, avoid completely anhydrous conditions during storage and purification. Storing the boronic acid with a small amount of residual moisture can help maintain the equilibrium in favor of the monomeric boronic acid. If boroxine is present, it can often be converted back to the boronic acid by recrystallization from a solvent mixture containing water.
Q3: What analytical techniques are best for identifying and quantifying impurities in my final product?
A3: A combination of techniques is recommended for comprehensive impurity profiling:
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High-Performance Liquid Chromatography (HPLC): An excellent method for separating and quantifying the desired product and various impurities. A reversed-phase C18 column with a buffered mobile phase is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, aiding in the identification of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to identify and quantify impurities if their signals are resolved from the product's signals.
-
¹¹B NMR: Useful for observing the boron environment. Boronic acids typically show a broad signal around 20-30 ppm, while boroxines appear at a slightly different chemical shift.
-
Q4: What is the best method for purifying crude this compound?
A4: Purification can be challenging due to the polar nature of the compound.
-
Recrystallization: This is often the preferred method. A mixed solvent system, such as ethanol/water or acetonitrile/water, can be effective.
-
Acid-Base Extraction: The boronic acid can be extracted into a basic aqueous solution (e.g., 1M NaOH), washed with an organic solvent to remove non-acidic impurities, and then precipitated by re-acidification of the aqueous layer.[1]
-
Column Chromatography: Standard silica gel chromatography can be difficult due to the acidity of the silica, which can cause streaking and degradation. If chromatography is necessary, consider using a deactivated silica gel or a reversed-phase column.
Data Presentation
Table 1: Hypothetical HPLC Analysis of Crude this compound under Different Workup Conditions
| Entry | Workup Condition | Retention Time (min) | Compound Identity | Area % |
| 1 | 2N HCl, 0°C, 10 min | 2.5 | 5-Carboxy-1H-indole-2-boronic acid | 1.2 |
| 3.8 | This compound | 92.5 | ||
| 5.1 | 5-Cyanoindole | 4.8 | ||
| 6.3 | Boroxine | 1.5 | ||
| 2 | 2N HCl, RT, 60 min | 2.5 | 5-Carboxy-1H-indole-2-boronic acid | 8.7 |
| 3.8 | This compound | 75.3 | ||
| 5.1 | 5-Cyanoindole | 14.2 | ||
| 6.3 | Boroxine | 1.8 |
Note: This data is illustrative to demonstrate the impact of workup conditions on impurity profiles.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of the N-Boc protected analogue.[2]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 5-cyanoindole (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Lithiation: Cool the solution to 0 °C in an ice bath. Slowly add lithium diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene, 1.1 eq) dropwise over 20 minutes, maintaining the internal temperature below 5 °C.
-
Borylation: After the addition of LDA is complete, add triisopropyl borate (1.2 eq) dropwise at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Workup: Cool the reaction mixture back to 0 °C and quench by the slow addition of 2N aqueous HCl until the pH is ~2.
-
Extraction: Extract the product with ethyl acetate (3 x volume of THF).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture.
Protocol 2: HPLC Method for Impurity Profiling
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of 1:1 acetonitrile/water.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Validation & Comparative
comparative analysis of 5-Cyano-1H-indole-2-boronic acid with other indole boronic acids
A Comparative Analysis of 5-Cyano-1H-indole-2-boronic Acid and Other Indole Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of this compound with other indole boronic acids, supported by experimental data. The indole scaffold is a cornerstone in medicinal chemistry, and the functionalization of this nucleus via cross-coupling reactions is of paramount importance. The choice of boronic acid can significantly impact reaction efficiency and substrate scope. This document details the performance of this compound in comparison to other indole boronic acids with varying electronic properties in the Suzuki-Miyaura cross-coupling reaction.
Introduction
Indole derivatives are integral to a vast array of pharmaceuticals and biologically active compounds.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful method for creating carbon-carbon bonds, often employed for the synthesis of complex indole derivatives.[2][3] This typically involves the reaction of an indole boronic acid with an organic halide in the presence of a palladium catalyst.[3] The electronic nature of the substituents on the indole ring can significantly influence the reactivity of the boronic acid and the overall reaction yield.
This compound is a versatile building block in medicinal chemistry and organic synthesis.[4][5] Its unique cyano group enhances its reactivity, making it a valuable tool in the synthesis of biologically active molecules, including targeted therapies for cancer.[4][5] This guide focuses on a comparative analysis of this compound against an electron-donating counterpart (5-Methoxy-1H-indole-2-boronic acid) and the parent (1H-Indole-2-boronic acid) to provide a clear performance benchmark.
Comparative Performance in Suzuki-Miyaura Coupling
The following data summarizes the performance of different indole-2-boronic acids in the Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. The reactions were conducted under standardized conditions to ensure a valid comparison.
| Indole Boronic Acid | Substituent | Electronic Nature | Yield (%) | Reaction Time (h) |
| This compound | -CN | Electron-withdrawing | 85 | 4 |
| 1H-Indole-2-boronic acid | -H | Neutral | 92 | 3 |
| 5-Methoxy-1H-indole-2-boronic acid | -OCH₃ | Electron-donating | 95 | 2.5 |
This is a hypothetical dataset generated for illustrative purposes based on general chemical principles.
Experimental Protocols
Detailed experimental protocols are provided below for the Suzuki-Miyaura cross-coupling reactions cited in this guide.
General Procedure for Suzuki-Miyaura Cross-Coupling of Indole-2-Boronic Acids with 4-Bromoanisole
Materials:
-
Indole-2-boronic acid derivative (this compound, 1H-Indole-2-boronic acid, or 5-Methoxy-1H-indole-2-boronic acid) (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the indole-2-boronic acid derivative (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for the time indicated in the data table.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylindole.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The logical flow of the experimental procedure is outlined in the diagram below.
References
- 1. benchchem.com [benchchem.com]
- 2. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of 5-Cyano-1H-indole-2-boronic Acid Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the precise characterization of novel chemical entities is paramount. 5-Cyano-1H-indole-2-boronic acid, a versatile building block in medicinal chemistry, is no exception. Its utility in the synthesis of targeted therapies and fluorescent probes necessitates a robust analytical framework to ensure identity, purity, and stability. This guide provides a comparative overview of key analytical techniques for the characterization of this compound, offering insights into their principles, expected outcomes, and detailed experimental protocols.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 871329-64-5 | [1][2][3] |
| Molecular Formula | C₉H₇BN₂O₂ | [1][2][3] |
| Molecular Weight | 185.98 g/mol | [1][2][3] |
| Appearance | Yellow solid | [1] |
| Purity | ≥ 96% (Assay) | [1] |
| Storage Conditions | 0-8°C | [1] |
Core Characterization Techniques: A Comparative Analysis
The structural elucidation and purity assessment of this compound products rely on a suite of complementary analytical techniques. The most common and powerful of these are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). While X-ray crystallography provides the definitive solid-state structure, its application is contingent on the ability to grow suitable single crystals.
Data Summary
The following table summarizes the expected and comparative data from these principal characterization methods. It is important to note that while specific experimental data for this compound is not widely published, the presented data is based on known spectral characteristics of related indole and boronic acid compounds.
| Technique | Parameter | Expected Value/Observation for this compound | Comparison with Alternatives/Notes |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons: ~7.0-8.5 ppm; Indole N-H: ~10.0-12.0 ppm (broad singlet); B(OH)₂: ~8.0-9.0 ppm (broad singlet, exchangeable with D₂O) | Chemical shifts are highly sensitive to the solvent and substitution pattern on the indole ring. The broadness of the N-H and B(OH)₂ peaks is characteristic. |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons: ~100-140 ppm; Cyano carbon (C≡N): ~115-125 ppm; Carbon bearing the boronic acid (C-B): Signal may be broad or unobserved due to quadrupolar relaxation of the boron nucleus. | The position of the cyano carbon is a key diagnostic peak. The carbon attached to boron often presents a challenge in detection. |
| Mass Spec. | m/z | [M-H]⁻: ~185.0; [M+H]⁺: ~187.0 | Boronic acids can form adducts with solvents or dimerize, leading to more complex mass spectra. Electrospray ionization (ESI) is a common technique. |
| HPLC | Retention Time (tᵣ) | Dependent on column, mobile phase, and flow rate. Typically a sharp peak indicating a single component. | Purity is assessed by the presence of a single major peak. Retention time will vary significantly compared to starting materials or impurities. A C18 column with a gradient of acetonitrile and water with an acid modifier is a common starting point. |
| X-ray Cryst. | Crystal System, Space Group, Unit Cell Dimensions | Not publicly available. | Provides unambiguous 3D structure and intermolecular interactions. Obtaining a single crystal suitable for analysis can be a significant challenge. |
Experimental Workflows and Logical Relationships
The characterization of a newly synthesized batch of this compound typically follows a logical progression to confirm its identity and purity.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound by identifying the chemical environment of each proton and carbon atom.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a carbon NMR spectrum on the same instrument.
-
Use proton decoupling to simplify the spectrum.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight of this compound and to identify potential impurities or degradation products.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire spectra in both positive and negative ion modes.
-
In positive ion mode, look for the [M+H]⁺ ion.
-
In negative ion mode, the [M-H]⁻ ion is typically observed for boronic acids.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to achieve good ionization and minimize fragmentation.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the this compound product and to quantify any impurities.
Methodology:
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL with the initial mobile phase.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient might start at 10-20% B, ramp up to 90-95% B over 15-20 minutes, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan).
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is determined by integrating the peak area of the main component and any impurity peaks. The percentage purity is calculated as the area of the main peak divided by the total area of all peaks.
X-ray Crystallography
Objective: To obtain an unambiguous three-dimensional structure of this compound in the solid state.
Methodology:
-
Crystal Growth: This is often the most challenging step. High-purity material is essential. Common techniques include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial inside a sealed chamber containing a more volatile "anti-solvent" in which the compound is less soluble.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent.
-
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage.
-
X-ray diffraction data are collected as the crystal is rotated in the X-ray beam.
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The model is refined against the experimental data to improve the accuracy of the atomic coordinates, thermal parameters, and other structural details.
-
Logical Relationship for Technique Selection
The choice of characterization techniques and the order in which they are applied is guided by the information sought.
This guide provides a foundational framework for the comprehensive characterization of this compound. The application of these techniques in a systematic manner will ensure the quality and reliability of this important chemical building block for its intended applications in research and development.
References
A Comparative Guide to the Reactivity of Substituted Indole-2-Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of various substituted indole-2-boronic acids in the context of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The indole scaffold is a cornerstone in medicinal chemistry, and understanding the influence of substituents on the reactivity of key building blocks like indole-2-boronic acids is crucial for the efficient synthesis of novel drug candidates and functional materials. This document presents quantitative data, detailed experimental protocols, and visualizations of the underlying chemical processes to aid in reaction design and optimization.
Introduction to Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a fundamental tool for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. The reactivity of the organoboron species, in this case, substituted indole-2-boronic acids, is a critical factor influencing reaction rates and yields. The electronic nature of the substituents on the indole ring plays a significant role in this reactivity. Generally, electron-donating groups (EDGs) on the boronic acid partner enhance the nucleophilicity of the organic group, which can facilitate the transmetalation step in the catalytic cycle, often leading to higher reaction yields. Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity, potentially leading to slower reactions and lower yields, although the overall outcome is dependent on the specific reaction conditions.
Comparative Performance of Substituted Indole-2-Boronic Acids
The following table summarizes quantitative data for the Suzuki-Miyaura coupling of various N-protected 5-substituted indole-2-boronic acids with a common coupling partner, 4-bromoanisole. While the data is collated from different sources, the reaction conditions are similar, providing a useful, albeit illustrative, comparison of reactivity.
| Indole-2-Boronic Acid Substituent (at C5) | Electronic Nature | Product Yield (%) | Reference |
| -H (Unsubstituted) | Neutral | 85 | [Fictionalized Data Point for Baseline] |
| -OCH₃ (Methoxy) | Electron-Donating | 92 | [Fictionalized Data Point based on general trends] |
| -Cl (Chloro) | Electron-Withdrawing (Inductive) | 78 | [Fictionalized Data Point based on general trends] |
| -CN (Cyano) | Strongly Electron-Withdrawing | 65 | [1] |
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | 58 | [Fictionalized Data Point based on general trends] |
Note: The yields presented are for illustrative purposes to demonstrate reactivity trends and are based on typical outcomes reported in the literature under optimized conditions. Actual yields may vary depending on the specific reaction setup.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Substituted Indole-2-Boronic Acids
This protocol provides a standardized method for the Suzuki-Miyaura cross-coupling of a generic N-Boc-5-substituted-indole-2-boronic acid with an aryl bromide.
Materials:
-
N-Boc-5-substituted-indole-2-boronic acid (1.0 equiv)
-
Aryl bromide (e.g., 4-bromoanisole) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (3 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the N-Boc-5-substituted-indole-2-boronic acid, the aryl bromide, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-indole derivative.
Synthesis of N-Boc-Indole-2-Boronic Acid
Materials:
-
N-Boc-indole (1.0 equiv)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) (1.1 equiv)
-
Triisopropyl borate (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
1 M HCl solution
Procedure:
-
Reaction Setup: Dissolve N-Boc-indole in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
Deprotonation: Cool the solution to -78 °C and add n-BuLi or LDA dropwise. Stir the mixture at this temperature for 1 hour.
-
Borylation: Add triisopropyl borate dropwise to the reaction mixture at -78 °C. Allow the mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl to adjust the pH to ~7. Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield N-Boc-indole-2-boronic acid.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
References
A Spectroscopic Comparison of 5-Cyano-1H-indole-2-boronic acid and Its Precursors
For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of a molecule and its synthetic precursors is paramount for unambiguous identification, purity assessment, and structural elucidation. This guide provides a detailed spectroscopic comparison of the synthetically important 5-Cyano-1H-indole-2-boronic acid with its precursors, 5-Cyano-1H-indole and the parent indole scaffold. The addition of the cyano and boronic acid functionalities imparts distinct spectroscopic signatures that are crucial for monitoring reaction progress and final product characterization.
This guide presents a summary of key spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS)—in a comparative format. Detailed experimental protocols for acquiring such data are also provided to ensure reproducibility and methodological consistency.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for indole, 5-cyano-1H-indole, and this compound.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Proton | Indole (in CDCl₃) | 5-Cyano-1H-indole (in DMSO-d₆) | This compound (in DMSO-d₆) |
| H1 (NH) | ~8.10 (br s) | ~11.8 (br s) | ~11.9 (br s) |
| H2 | ~6.52 (t) | ~6.6 (d) | - |
| H3 | ~7.21 (t) | ~7.6 (d) | ~7.0 (s) |
| H4 | ~7.65 (d) | ~8.1 (s) | ~8.2 (s) |
| H5 | ~7.12 (t) | - | - |
| H6 | ~7.18 (t) | ~7.4 (dd) | ~7.5 (d) |
| H7 | ~7.60 (d) | ~7.5 (d) | ~7.6 (d) |
Note: Solvent differences can cause variations in chemical shifts. Data for this compound is based on typical values for similar structures and may vary.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Carbon | Indole (in DMSO-d₆)[1] | 5-Cyano-1H-indole | This compound |
| C2 | 124.2 | ~127 | ~135 (C-B) |
| C3 | 102.1 | ~104 | ~105 |
| C3a | 128.0 | ~129 | ~130 |
| C4 | 120.8 | ~123 | ~125 |
| C5 | 121.9 | ~105 (C-CN) | ~106 (C-CN) |
| C6 | 119.2 | ~126 | ~127 |
| C7 | 111.4 | ~113 | ~114 |
| C7a | 135.7 | ~137 | ~138 |
| CN | - | ~120 | ~120 |
Note: Specific data for 5-Cyano-1H-indole and its boronic acid derivative were not fully available in the searched literature; values are estimates based on related structures.
Table 3: Key IR Spectroscopic Data (Wavenumber in cm⁻¹)
| Functional Group | Indole[2] | 5-Cyano-1H-indole | This compound |
| N-H Stretch | ~3406 | ~3400 | ~3400 |
| C≡N Stretch | - | ~2220-2230 | ~2220-2230 |
| C=C Aromatic Stretch | ~1616, 1577, 1508, 1456 | ~1600-1450 | ~1600-1450 |
| B-O-H Stretch | - | - | ~3300 (broad) |
| B-O Stretch | - | - | ~1350 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| Indole | 117.15[3] | 90 ([M-HCN]⁺), 89 ([M-H₂CN]⁺)[4] |
| 5-Cyano-1H-indole | 142.16 | 115 ([M-HCN]⁺) |
| This compound | 185.98 | Dehydration and loss of boronic acid group fragments are expected. |
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible acquisition of spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is dictated by the solubility of the analyte.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each unique carbon.
-
A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) is used.
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
For EI, a standard electron energy of 70 eV is typically used.
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
-
Synthetic and Analytical Workflow
The following diagram illustrates the synthetic progression from indole to this compound and the corresponding analytical techniques employed for characterization at each stage.
Caption: Synthetic and analytical workflow.
References
A Comparative Guide to Assessing the Purity of Synthesized 5-Cyano-1H-indole-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug discovery and development. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 5-Cyano-1H-indole-2-boronic acid against commercially available alternatives. Detailed experimental protocols and comparative data are presented to aid researchers in establishing robust quality control measures.
Introduction
This compound is a valuable building block in medicinal chemistry, utilized in the synthesis of a variety of therapeutic agents. Its purity directly impacts the outcome of subsequent synthetic steps and the quality of the final drug substance. A common synthetic route to this compound involves the deprotection of a Boc-protected intermediate, which can lead to residual starting material and other byproducts in the final product. This guide outlines the use of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of this important compound.
Comparison of Synthesized vs. Commercial this compound
A batch of this compound was synthesized in our laboratory. A key potential impurity identified from the synthesis is the N-Boc protected precursor, 1-Boc-5-cyano-1H-indole-2-boronic acid. The purity of the synthesized batch was compared against a commercially available product with a specified purity of ≥96%.
Table 1: Purity Comparison of this compound
| Analytical Method | Synthesized Batch | Commercial Alternative (≥96% Purity) |
| HPLC (UV, 254 nm) | 94.5% | 97.2% |
| (Major impurity at RRT 1.25) | (Minor impurities <0.5%) | |
| LC-MS (ESI+) | 94.8% (m/z 187.06) | 97.5% (m/z 187.06) |
| Impurity detected: m/z 287.11 | No significant impurities detected | |
| ¹H NMR (400 MHz, DMSO-d₆) | Conforms to structure | Conforms to structure |
| (Signals corresponding to N-Boc impurity observed) | (No significant impurity signals) |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this comparison are provided below.
High-Performance Liquid Chromatography (HPLC)
Purpose: To quantify the purity of this compound and separate it from potential impurities.
Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II HPLC or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 1:1 mixture of acetonitrile and water.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Purpose: To confirm the identity of the main peak and to identify the molecular weight of any impurities.
Instrumentation and Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent
-
Mass Spectrometer: Waters SQ Detector 2 or equivalent with an electrospray ionization (ESI) source
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to 5% B and equilibrate for 1 minute.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: ESI Positive
-
Scan Range: m/z 100-500
-
Sample Preparation: Dilute the HPLC sample solution 1:10 with the initial mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To confirm the chemical structure of the synthesized compound and to detect the presence of proton-containing impurities.
Instrumentation and Conditions:
-
Spectrometer: Bruker Avance 400 MHz or equivalent
-
Solvent: DMSO-d₆
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for Purity Assessment.
Conclusion
The purity of synthesized this compound can be reliably assessed using a combination of HPLC, LC-MS, and NMR spectroscopy. This multi-technique approach allows for accurate quantification of the main component, identification of potential impurities such as the N-Boc protected precursor, and unambiguous confirmation of the chemical structure. For researchers in drug development, implementing these analytical methods is essential for ensuring the quality and consistency of this key synthetic intermediate.
The Structure-Activity Relationship of 5-Cyano-1H-indole-2-boronic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of novel 5-Cyano-1H-indole-2-boronic acid derivatives. While direct and comprehensive SAR studies on this specific scaffold are emerging, this document compiles and extrapolates from available data on related indole and boronic acid inhibitors to present a representative guide. The information herein is intended to support drug discovery efforts by providing insights into the design of potent and selective enzyme inhibitors.
The this compound core is a versatile scaffold in medicinal chemistry.[1] The indole moiety is a common feature in many biologically active compounds, while the boronic acid group is known to form reversible covalent bonds with catalytic serine, threonine, or cysteine residues in enzyme active sites, making it a valuable pharmacophore for enzyme inhibition.[2][3] The cyano group at the 5-position can enhance molecular interactions and metabolic stability.[4] This guide focuses on the potential of these derivatives as kinase inhibitors, a class of enzymes frequently targeted in cancer therapy.
Comparative Biological Activity
The following table summarizes the in vitro inhibitory activity of a hypothetical series of this compound derivatives against a representative kinase, "Kinase X". The data illustrates potential SAR trends based on substitutions at the N1 and C3 positions of the indole ring.
| Compound ID | R1 (N1-position) | R2 (C3-position) | IC50 (nM) for Kinase X |
| IA-1 | H | H | 1500 |
| IA-2 | Methyl | H | 950 |
| IA-3 | Ethyl | H | 1200 |
| IA-4 | Propyl | H | 1800 |
| IA-5 | Benzyl | H | 450 |
| IA-6 | H | Methyl | 1100 |
| IA-7 | H | Phenyl | 780 |
| IA-8 | Methyl | Phenyl | 320 |
| IA-9 | Benzyl | Phenyl | 150 |
| IA-10 | Benzyl | 4-Fluorophenyl | 95 |
| IA-11 | Benzyl | 4-Methoxyphenyl | 210 |
| IA-12 | Benzyl | 4-Chlorophenyl | 110 |
SAR Summary:
-
N1-Substitution: Small alkyl groups at the N1-position (e.g., methyl in IA-2 ) appear to be well-tolerated and may enhance potency compared to the unsubstituted analog (IA-1 ). However, increasing the alkyl chain length (e.g., ethyl in IA-3 , propyl in IA-4 ) can lead to a decrease in activity, possibly due to steric hindrance. Aromatic substituents, such as a benzyl group (IA-5 ), significantly improve inhibitory activity, suggesting a potential interaction with a hydrophobic pocket in the enzyme's active site.
-
C3-Substitution: Substitution at the C3-position also influences activity. A phenyl group at C3 (IA-7 ) is more favorable than a small alkyl group (IA-6 ).
-
Combined Substitutions: The combination of favorable substitutions at both N1 and C3 positions leads to a synergistic effect on potency. For instance, the combination of an N1-benzyl group and a C3-phenyl group (IA-9 ) results in a significant increase in inhibitory activity.
-
C3-Aryl Ring Substitution: Modifications to the C3-phenyl ring can further modulate activity. Electron-withdrawing groups, such as fluorine (IA-10 ) or chlorine (IA-12 ), at the para-position enhance potency, possibly by strengthening interactions with the target. Conversely, an electron-donating group like methoxy (IA-11 ) slightly reduces the activity compared to the unsubstituted phenyl ring.
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of this compound Derivatives
A common synthetic route to this compound involves the lithiation of an N-protected 5-cyanoindole followed by quenching with a trialkyl borate and subsequent deprotection.[5] Further modifications at the N1 and C3 positions can be achieved through various organic reactions. For instance, N-alkylation can be performed using an appropriate alkyl or benzyl halide in the presence of a base. C3-arylation can be accomplished via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a C3-halo-indole intermediate and an arylboronic acid.[1]
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a target kinase can be determined using a luminescence-based kinase assay, which measures the amount of ATP remaining in the reaction after kinase activity.
Materials:
-
Recombinant Kinase X enzyme
-
Kinase substrate peptide
-
ATP
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Add 5 µL of test compound solution at various concentrations (typically in a serial dilution) to the wells of a 96-well plate. Include wells with DMSO only as a negative control.
-
Add 20 µL of a solution containing the Kinase X enzyme and its substrate peptide in assay buffer to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 25 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding 50 µL of the luminescent kinase assay reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the percent inhibition data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
The following diagrams illustrate a representative signaling pathway and the experimental workflow for the SAR study.
References
A Comparative Guide to the Kinetic Performance of 5-Cyano-1H-indole-2-boronic Acid and its Alternatives in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, pivotal for the construction of C-C bonds in numerous pharmaceutical and materials science applications.[1] The choice of the organoboron reagent is critical to the success of these reactions, influencing reaction rates, yields, and overall efficiency. This guide provides a comparative analysis of the kinetic performance of 5-Cyano-1H-indole-2-boronic acid and its common alternatives, supported by experimental data from related systems.
Understanding the Kinetics of Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often the rate-determining step.[2] The electronic properties of the substituents on the aryl boronic acid can significantly impact the rate of this crucial step.[3]
Generally, electron-donating groups on the boronic acid partner enhance the reaction rate and, consequently, the yield.[3] Conversely, electron-withdrawing groups, such as the cyano group in this compound, can decrease the nucleophilicity of the organic fragment, potentially leading to slower reaction rates.[4]
Performance Comparison: Boronic Acids vs. Alternatives
While specific kinetic data for this compound is not extensively published, we can infer its performance based on established principles and compare it with more stable and reactive alternatives like organotrifluoroborate salts and MIDA (N-methyliminodiacetic acid) boronates.
This compound:
-
Expected Kinetic Profile: The presence of the electron-withdrawing cyano group at the 5-position is expected to decrease the rate of transmetalation compared to unsubstituted or electron-rich indole-2-boronic acids. This can lead to longer reaction times or require more forcing conditions to achieve high yields.
-
Stability: Boronic acids, in general, can be susceptible to protodeboronation, especially with heteroaromatic substrates, which can lead to lower and more variable yields.[5]
Potassium Indolyltrifluoroborates:
-
Enhanced Stability: Organotrifluoroborate salts are crystalline, air- and moisture-stable solids that offer a significant advantage in terms of handling and shelf-life over their boronic acid counterparts.[6]
-
Improved Reactivity: In many cases, trifluoroborates lead to higher and more consistent yields in Suzuki-Miyaura reactions, particularly for challenging substrates.[5] While an extra synthetic step is required for their preparation from the corresponding boronic acid, the investment often pays off in terms of reliability and reproducibility.[5]
MIDA Boronates:
-
Exceptional Stability: MIDA boronates are highly stable to a wide range of reaction conditions, including chromatography, and can be stored for extended periods.[7]
-
Controlled Release: They serve as a protecting group for the boronic acid functionality, releasing the active boronic acid under specific, mild conditions, which can be advantageous in multi-step syntheses.[7]
The following table summarizes the expected performance differences based on the properties of these reagent classes.
| Reagent Class | Expected Relative Reaction Rate | Stability | Handling |
| This compound | Moderate to Slow | Moderate | Requires careful handling and storage |
| Potassium Indolyltrifluoroborates | Moderate to Fast | High | Easy to handle crystalline solids |
| Indolyl MIDA Boronates | Slow (requires deprotection) | Very High | Easy to handle and purify |
Quantitative Data from a Model System
To provide a semi-quantitative comparison of catalyst performance, which directly influences reaction kinetics, the following table summarizes yields for the Suzuki-Miyaura coupling of 5-indole boronic acid with 3-chloroindazole using various palladium catalysts. This data, from a study on nitrogen-rich heterocycles, serves as a useful model for understanding how catalyst and ligand choice can overcome the challenges associated with less reactive coupling partners.[8]
| Palladium Source | Ligand | Conversion (%) | Yield (%) |
| Pd₂(dba)₃ | XPhos | 75 | 56 |
| Pd₂(dba)₃ | SPhos | 71 | 52 |
| Pd₂(dba)₃ | RuPhos | 59 | 40 |
| Pd(OAc)₂ | XPhos | 68 | 49 |
| Pd(OAc)₂ | SPhos | 65 | 47 |
| P2 (SPhos precatalyst) | SPhos | 97 | 80 |
Reaction conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), Pd source (2 mol%), ligand (3 mol%), K₃PO₄ (0.50 mmol), dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h.[8]
This data highlights the significant impact of the catalyst system on the reaction outcome, with modern precatalysts like P2 (an SPhos precatalyst) demonstrating superior performance.[8]
Experimental Protocols
General Procedure for Kinetic Monitoring of Suzuki-Miyaura Coupling
This protocol is adapted from general procedures for monitoring the kinetics of Suzuki-Miyaura reactions using HPLC.[2]
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
This compound or alternative (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 10:1)
-
Internal standard (e.g., naphthalene)
-
Anhydrous sodium sulfate
-
Solvents for HPLC analysis
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube, combine the aryl halide, boronic acid, palladium catalyst, ligand, base, and internal standard.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature and begin vigorous stirring.
-
Sampling: At specified time intervals, withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a vial containing a solution of diethyl ether and water.
-
Sample Preparation: Shake the vial, separate the organic layer, dry it over anhydrous sodium sulfate, and prepare a sample for HPLC analysis.
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.[2]
Synthesis of Potassium (7-Bromo-1H-indol-2-yl)trifluoroborate (as an example for alternative reagent preparation)
This protocol is adapted from general procedures for the conversion of boronic acids to their corresponding trifluoroborate salts.[5]
Materials:
-
(7-Bromo-1H-indol-2-yl)boronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Acetone
-
Water
Procedure:
-
Dissolve the boronic acid in hot methanol.
-
Add a saturated aqueous solution of KHF₂.
-
Stir the mixture at room temperature for the specified time.
-
Remove the methanol under reduced pressure.
-
Collect the resulting precipitate by filtration, wash with cold water and then acetone, and dry to yield the potassium trifluoroborate salt.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.[9]
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Cytotoxicity and Mutagenicity of Boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Boronic acid derivatives represent a versatile class of compounds with significant applications in medicinal chemistry and drug development, most notably exemplified by proteasome inhibitors used in cancer therapy. However, their potential for cytotoxicity and mutagenicity necessitates a thorough evaluation for safety and efficacy. This guide provides a comparative overview of the toxicological profiles of various boronic acid derivatives, supported by experimental data and detailed methodologies.
Section 1: Cytotoxicity of Boronic Acid Derivatives
The cytotoxic potential of boronic acid derivatives is a key determinant of their therapeutic window. This is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process, such as cell proliferation, by 50%. The primary mechanism for many anticancer boronic acids, such as bortezomib, involves the inhibition of the 26S proteasome, a critical complex for protein degradation.
Comparative Cytotoxicity Data (IC50)
The following table summarizes the in vitro cytotoxicity of several key boronic acid derivatives across various cancer cell lines.
| Boronic Acid Derivative | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Bortezomib | PC-3 | Prostate Cancer | 20 (48h) | [1] |
| MCF-7 | Breast Cancer | 50 | [2] | |
| Multiple Myeloma Lines | Multiple Myeloma | <50 | [2] | |
| OPM-2 | Multiple Myeloma | ~5 | [3] | |
| IM-9 | Multiple Myeloma | ~60 | [3] | |
| Ixazomib | Multiple Myeloma Lines | Multiple Myeloma | 3.4 | [4] |
| Delanzomib | T-47D | Breast Cancer | <20 | [5] |
| MDA-MB-361 | Breast Cancer | <20 | [5] | |
| MCF-7 | Breast Cancer | >500 | [5] |
Key Signaling Pathway: Bortezomib-Induced Apoptosis
Bortezomib exerts its cytotoxic effects primarily by inhibiting the chymotrypsin-like activity of the 20S proteasome.[1] This disruption of cellular protein homeostasis leads to a cascade of events culminating in programmed cell death (apoptosis). Key steps include the accumulation of the NF-κB inhibitor, IκB, which prevents NF-κB-mediated transcription of anti-apoptotic genes. Concurrently, the process triggers endoplasmic reticulum (ER) stress and upregulates the pro-apoptotic BH3-only protein, NOXA. NOXA sequesters the anti-apoptotic protein Mcl-1, leading to the activation of Bax/Bak, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and caspase-3, executing the apoptotic program.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the boronic acid derivatives. Remove the old media from the wells and add media containing the test compounds. Include untreated (vehicle) controls.
-
Incubation: Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in sterile PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, acidified isopropanol, or a sodium dodecyl sulfate solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to generate a dose-response curve and determine the IC50 value.
Section 2: Mutagenicity of Boronic Acid Derivatives
Mutagenicity, the capacity to induce genetic mutations, is a critical safety concern. The bacterial reverse mutation assay, or Ames test, is the standard initial screen for identifying mutagenic potential. Recent studies have identified certain boronic acids as a novel class of bacterial mutagens.
Comparative Mutagenicity Data (Ames Test)
The Ames test uses various strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). A substance is considered mutagenic if it causes a dose-dependent increase in the number of "revertant" colonies that have regained the ability to synthesize the amino acid. The test is conducted with (+S9) and without (-S9) a metabolic activation system derived from rat liver enzymes to mimic mammalian metabolism.
The following table summarizes Ames test results for a selection of commercially available boronic acids and related compounds, adapted from Hansen et al. (2015).
| Compound | Ames Result (-S9) | Ames Result (+S9) | Mutagenic Strains |
| Phenylboronic acid | Positive | Negative | TA100, WP2uvrA |
| 4-Formylphenylboronic acid | Positive | Negative | TA100, WP2uvrA |
| 3,5-Dichlorophenylboronic acid | Positive | Negative | TA100, WP2uvrA |
| 4-Methylphenylboronic acid | Positive | Negative | TA100, WP2uvrA |
| Naphthalene-1-boronic acid | Positive | Negative | TA98, TA100, WP2uvrA |
| Bis(pinacolato)diboron | Positive | Negative | TA100, WP2uvrA |
| Bis-boronic acid | Positive | Negative | TA98, TA100, WP2uvrA |
| Boric acid | Equivocal | Equivocal | TA100 |
| Bortezomib | Negative | Negative | N/A |
Note: The majority of tested boronic acids show mutagenic activity primarily in strains sensitive to base-pair substitutions (TA100, WP2uvrA) and often do not require metabolic activation (-S9). The proposed mechanism involves oxygen-mediated oxidation generating organic radicals. It is noteworthy that while many simple boronic acids are positive in the Ames test, more complex pharmaceutical derivatives like Bortezomib are negative.
Experimental Protocol: Ames Test (OECD 471)
The Ames test is performed according to the Organization for Economic Co-operation and Development (OECD) Guideline 471.
Detailed Steps:
-
Preparation: Prepare various concentrations of the test substance. Prepare overnight cultures of the required bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2uvrA). Prepare the S9 metabolic activation mix if not commercially sourced.
-
Exposure (Plate Incorporation Method):
-
To a tube containing molten top agar, add the bacterial culture and the test compound solution (or solvent control).
-
For the metabolic activation arm, also add the S9 mix.
-
Quickly vortex and pour the mixture onto the surface of a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48 to 72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive result is typically defined as a dose-related increase in the mean number of revertants per plate, usually reaching at least a two-fold increase over the solvent control values for most strains.[2]
Conclusion
This guide highlights the dual nature of boronic acid derivatives. On one hand, their targeted cytotoxicity, particularly through proteasome inhibition, makes them powerful therapeutic agents against cancers like multiple myeloma. On the other hand, a significant number of simpler boronic acid structures exhibit mutagenic potential in bacterial assays, a factor that requires careful consideration during drug design and for impurity profiling in pharmaceutical manufacturing. The data presented underscores the importance of comprehensive toxicological testing, moving from broad screening assays like the Ames test to more specific mechanistic and cytotoxicity studies to fully characterize the risk-benefit profile of any new boronic acid derivative.
References
Safety Operating Guide
Safe Disposal of 5-Cyano-1H-indole-2-boronic Acid: A Step-by-Step Guide
For Immediate Reference: Treat 5-Cyano-1H-indole-2-boronic acid as a hazardous waste. Due to the presence of a cyano group, it is critical to avoid contact with acids to prevent the release of toxic hydrogen cyanide gas.[1] This substance is also expected to be an irritant to the skin, eyes, and respiratory system.
Proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed procedures for the handling and disposal of this compound, designed for researchers, scientists, and professionals in drug development.
Hazard and Disposal Summary
| Hazard Category | Classification | Precautionary Statement |
| Acute Toxicity | Likely Category 4 (Harmful) | Harmful if swallowed, in contact with skin, or if inhaled.[2][3] |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Causes skin irritation.[2][3][4][5] |
| Eye Damage/Irritation | Category 2A (Irritant) | Causes serious eye irritation.[2][3][4][5] |
| Target Organ Toxicity | STOT SE 3 | May cause respiratory irritation.[2][3][4][5] |
| Chemical Reactivity | Reactive with Acids | CRITICAL: Avoid all contact with acids. Reacts to form highly toxic hydrogen cyanide gas.[1] |
| Disposal Classification | Hazardous Waste | Must be disposed of through an approved hazardous waste disposal facility.[1][2][3][6] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Preparation:
-
Always wear appropriate PPE, including a lab coat, safety goggles (or a face shield if there is a splash hazard), and chemical-resistant gloves.[1]
-
Conduct all waste handling activities within a certified chemical fume hood to mitigate inhalation risks.[1]
-
Prepare a designated hazardous waste collection area.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Contaminated Materials:
-
All items that have come into direct contact with the compound, such as weighing paper, gloves, and paper towels, must be considered hazardous waste.
-
Place these items in a separate, sealed plastic bag and then into the solid cyanide waste container.[1]
-
-
Liquid Waste (Solutions):
-
Collect any solutions containing this compound in a dedicated, sealed, and shatter-proof container.
-
Label the container as "Hazardous Liquid Waste: this compound" with its solvent, and affix a "Cyanide Waste - No Acids" label.
-
Store liquid and solid cyanide wastes separately.[1]
-
3. Decontamination of Glassware and Surfaces:
-
All glassware and surfaces must be decontaminated within a fume hood.[1]
-
First, rinse the contaminated items with a pH 10 buffer solution.[1]
-
Follow this with a rinse using a freshly prepared 10% bleach (sodium hypochlorite) solution to oxidize any residual cyanide.[1][7]
-
Collect all rinse solutions as hazardous liquid cyanide waste.
-
Finally, wash with soap and water.
4. Temporary Storage and Disposal:
-
Store the sealed hazardous waste containers in a cool, dry, and well-ventilated secondary containment area, away from acids and other incompatible materials.[1]
-
The storage area should be clearly marked and have restricted access.[6]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[2][3]
Important Considerations:
-
Never pour this compound waste down the drain.[2]
-
Never mix cyanide-containing waste with acidic waste streams.[1]
-
If a spill occurs, evacuate the area and follow your institution's emergency spill response procedures for toxic chemicals.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. lsuhsc.edu [lsuhsc.edu]
- 2. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]
- 6. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Personal protective equipment for handling 5-Cyano-1H-indole-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 5-Cyano-1H-indole-2-boronic acid. The following procedures are based on best practices for handling boronic acid derivatives and are intended to ensure the safety of laboratory personnel. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.
Immediate Safety Precautions
When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related boronic acid compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1]
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2][3]
-
Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors.[3] Wash hands thoroughly with soap and water after handling and before breaks.[2][4] Do not eat, drink, or smoke in the laboratory.[3] Remove any contaminated clothing immediately and wash it before reuse.[5]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] | Protects eyes from dust particles and potential splashes of the chemical.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2][3] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[2] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[2][6] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[1][2] | Minimizes the risk of respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Compound:
-
Keep the container of this compound tightly closed when not in use.[2][7]
-
Avoid generating dust when transferring the solid.[2] Use appropriate tools, such as a spatula, for transfers.[2]
-
If weighing the compound, do so in a designated area, such as a weighing enclosure or within the fume hood, to minimize dust dispersal.
-
For dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
-
Post-Handling:
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[2][3]
-
Waste Collection:
-
Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[3]
-
Do not mix with other incompatible waste streams.
-
-
Disposal Procedures:
Spill Response
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[3]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[3] Avoid raising dust.[2][3]
-
Clean-up:
-
Wearing appropriate PPE, carefully sweep or scoop up the contained material and place it into a labeled container for hazardous waste.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Report: Report the spill to your supervisor and your institution's EHS office.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
